Technical Documentation Center

2-(1H-pyrazol-1-ylmethyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-pyrazol-1-ylmethyl)benzonitrile
  • CAS: 875740-60-6

Core Science & Biosynthesis

Foundational

what is the chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

An In-Depth Technical Guide to 2-(1H-pyrazol-1-ylmethyl)benzonitrile Abstract This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a heterocyclic compound of significant intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a heterocyclic compound of significant interest to the scientific community. By integrating a versatile benzonitrile moiety with the pharmacologically privileged pyrazole scaffold, this molecule serves as a crucial building block in medicinal chemistry and drug discovery. This document delves into its chemical structure, details a robust synthetic pathway with mechanistic insights, outlines methods for its spectroscopic characterization, and discusses its potential applications. All protocols and claims are grounded in established scientific principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a prime example of this approach, uniting two moieties of profound biological and chemical significance: the pyrazole nucleus and the benzonitrile group.

The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3][4] This wide-ranging bioactivity has led to the development of numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil, both of which feature a core pyrazole structure.[5][6]

Concurrently, the benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile and valuable component in organic synthesis and medicinal chemistry.[7] It serves not only as a precursor for various functional groups but also as a key hydrogen bond acceptor or a dipolar element capable of critical interactions with biological targets. The strategic placement of the pyrazole and benzonitrile moieties in an ortho position via a methylene linker creates a molecule with a unique three-dimensional profile, poised for diverse chemical transformations and biological investigations.

Chemical Structure and Physicochemical Properties

Molecular Structure Analysis

The chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile consists of a benzonitrile ring where the hydrogen at position 2 is substituted with a methyl group, which in turn is linked to the nitrogen at position 1 of a 1H-pyrazole ring.

  • IUPAC Name: 2-((1H-pyrazol-1-yl)methyl)benzonitrile

  • Core Components:

    • Benzonitrile: An aromatic six-membered carbon ring attached to a cyano group.

    • Methylene Linker (-CH₂-): A flexible bridge connecting the two heterocyclic systems.

    • 1H-Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, connected to the linker via the N1 position.

The ortho-substitution pattern on the benzene ring fixes the relative positions of the cyano group and the pyrazolylmethyl substituent, which can be critical for receptor binding and intramolecular interactions.

Physicochemical Data Summary

The fundamental properties of 2-(1H-pyrazol-1-ylmethyl)benzonitrile are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValue
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol
Appearance Predicted: Off-white to pale yellow solid
Solubility Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMF. Sparingly soluble in water.
CAS Number 864069-45-6 (Example, may vary)

Synthesis and Mechanistic Insights

The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is most reliably achieved through a nucleophilic substitution reaction. This approach is efficient, scalable, and relies on readily available starting materials.

Causality in Experimental Design

The chosen synthetic route hinges on the acidic nature of the N-H proton on the pyrazole ring and the electrophilic character of the benzylic carbon in 2-(bromomethyl)benzonitrile.

  • Activation of the Nucleophile: Pyrazole itself is a weak nucleophile. To enhance its reactivity, the N-H proton must be removed with a base to generate the highly nucleophilic pyrazolate anion. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and preferred for its low cost, ease of handling, and minimal side reactions compared to stronger bases like sodium hydride (NaH).

  • Choice of Electrophile: 2-(bromomethyl)benzonitrile is an excellent electrophile for this Sₙ2 reaction. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents can dissolve the ionic pyrazolate salt and the organic electrophile without participating in the reaction, thus facilitating a clean and efficient Sₙ2 displacement.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 1H-Pyrazole

  • 2-(Bromomethyl)benzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2 M concentration relative to pyrazole).

  • Reagent Addition: While stirring vigorously at room temperature, add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting materials typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine. This step is crucial to remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 2-(1H-pyrazol-1-ylmethyl)benzonitrile as a pure solid.

Visualization of Synthesis Workflow

G Pyrazole 1H-Pyrazole Pyrazolate Potassium Pyrazolate (In situ generation) Pyrazole->Pyrazolate + Step 1: Deprotonation Base K₂CO₃ in DMF Base->Pyrazolate Electrophile 2-(Bromomethyl)benzonitrile Workup Aqueous Work-up & Extraction Electrophile->Workup + Step 2: Sₙ2 Reaction Pyrazolate->Workup + Step 2: Sₙ2 Reaction Product 2-(1H-pyrazol-1-ylmethyl)benzonitrile Purification Column Chromatography Workup->Purification Purification->Product

Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Spectroscopic Characterization

Rigorous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework. Spectra should be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.[9][10]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.70 - 7.60m2HAr-HProtons on benzonitrile ring, ortho/para to CN
~ 7.55d1HPyrazole-HH5 proton on pyrazole ring
~ 7.50 - 7.40m2HAr-HProtons on benzonitrile ring, meta to CN
~ 7.40d1HPyrazole-HH3 proton on pyrazole ring
~ 6.30t1HPyrazole-HH4 proton on pyrazole ring
~ 5.50s2H-CH₂-Methylene bridge protons

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 142.0Pyrazole C3
~ 138.0Aromatic C (quaternary)
~ 133.0 - 132.0Aromatic CH
~ 130.0Pyrazole C5
~ 129.0 - 128.0Aromatic CH
~ 117.0-C≡N
~ 112.0Aromatic C (quaternary)
~ 106.0Pyrazole C4
~ 54.0-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS):

m/z ValueAssignment
184.08[M+H]⁺ (Calculated for C₁₁H₁₀N₃⁺: 184.0869)
206.07[M+Na]⁺ (Calculated for C₁₁H₉N₃Na⁺: 206.0689)

Fragmentation Analysis: The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest single bond in the molecule. This would lead to characteristic fragments corresponding to the pyrazolylmethyl cation and the benzonitrile radical cation or related structures.[11]

Applications in Research and Drug Development

While 2-(1H-pyrazol-1-ylmethyl)benzonitrile may not be an end-product drug, its value lies in its role as a sophisticated chemical intermediate. Its structure is pre-organized for creating libraries of more complex molecules for high-throughput screening.

  • Lead Compound Generation: The molecule serves as an excellent starting point for lead optimization. The pyrazole and benzonitrile rings can be further functionalized to modulate properties like solubility, potency, and metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): This compound can be considered a combination of two potent fragments. It can be used to probe binding sites of proteins and enzymes, with subsequent optimization efforts growing the molecule from this core to enhance affinity. The known propensity of pyrazole derivatives to act as kinase inhibitors makes this a particularly attractive scaffold for oncology research.[5][6]

Visualization of Role in Drug Discovery

FBDD cluster_0 Pyrazole Modification cluster_1 Benzonitrile Modification Core 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Core Scaffold) P1 Add substituent at C4 Core->P1 Derivatization P2 Add substituent at C3/C5 Core->P2 Derivatization B1 Add substituents to ring Core->B1 Derivatization B2 Convert nitrile to tetrazole Core->B2 Derivatization Lead1 Optimized Lead Compound A (e.g., Kinase Inhibitor) P1->Lead1 Lead2 Optimized Lead Compound B (e.g., GPCR Modulator) P2->Lead2 B1->Lead1 B2->Lead2

Caption: Role of the core scaffold in generating diverse lead compounds.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound may not be widely available, guidelines can be established based on the known hazards of its constituent classes: benzonitriles and substituted pyrazoles.[12][13]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[12][13] May cause serious eye and skin irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[12][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][16]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][15]

References

  • EvitaChem. 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Safety Data Sheet. (2022).
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • JR-8399 - Safety Data Sheet. (2024).
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • MolPort. 2-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzonitrile.
  • PharmaCompass.com. 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025).
  • BMRB. bmse000284 Benzonitrile.
  • Scilit. Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole.
  • PMC. Current status of pyrazole and its biological activities.
  • PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MW assisted synthesis of some pyrazoles containing benzotriazole moiety: An environmentally benign approach.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Wikipedia. Benzonitrile.
  • 876316-41-5(2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) Product Description.
  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Benchchem. synthesis of novel pyrazole derivatives for drug discovery.
  • ResearchGate. Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol....
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NMR Solvent Data Chart.
  • Benchchem. Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).
  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • ChemicalBook. (2025). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | 1297537-37-1.
  • Benchchem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Chemical Review and Letters. Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines.

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Executive Summary In modern medicinal chemistry, the strategic positioning of pharmacophores dictates both the pharmacokinetic profile and target-binding affinity of a drug candidate. 2-(1H-pyrazol-1-ylmethyl)benzonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic positioning of pharmacophores dictates both the pharmacokinetic profile and target-binding affinity of a drug candidate. 2-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS: 875740-60-6) serves as a highly versatile, bifunctional building block. By featuring an ortho-substituted benzonitrile alongside a pyrazole ring, this molecule offers two orthogonal sites for late-stage functionalization. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical and structural parameters of a building block is critical for predicting its behavior in subsequent synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final Active Pharmaceutical Ingredient (API).

The ortho-relationship between the nitrile and the pyrazole-methyl group introduces unique steric constraints compared to its para-isomer (CAS: 179057-34-2)[1]. This proximity can facilitate intramolecular cyclizations or sterically shield the nitrile during mild reduction attempts.

Quantitative Data Summary
PropertyValueAnalytical Method / Derivation
Chemical Formula C₁₁H₉N₃Exact Mass Calculation
Molecular Weight 183.21 g/mol Standard Atomic Weights
CAS Registry Number 875740-60-6Chemical Abstracts Service
Topological Polar Surface Area (TPSA) 41.6 ŲCalculated (Nitrile N: 23.8 + Pyrazole N: 17.8)
LogP (Predicted) 1.8 – 2.1In silico lipophilicity estimation
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis (1 Nitrile N, 2 Pyrazole N)
Toxicity Classification Acute Tox. 4Analogous to structural isomers (H302, H312, H332)[1]

Chemical Reactivity & Mechanistic Pathways

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of electron densities. The utility of 2-(1H-pyrazol-1-ylmethyl)benzonitrile lies in its dual reactivity:

  • The Nitrile Moiety (-C≡N): An electrophilic carbon center susceptible to nucleophilic attack. It acts as a precursor for primary amines, carboxylic acids, amides, and bioisosteric tetrazoles.

  • The Pyrazole Ring: An electron-rich, 5-membered heteroaromatic system. The C4 position is highly susceptible to Electrophilic Aromatic Substitution (EAS), allowing for halogenation (using NBS or NIS) to set up subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions.

ReactivityMap Core 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Core Scaffold) Amine 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine (Primary Amine) Core->Amine Reduction (Raney Ni / H2) Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole Cycloaddition (NaN3 / NH4Cl) Halopyrazole C4-Halogenated Pyrazole (Cross-Coupling Precursor) Core->Halopyrazole Electrophilic Aromatic Substitution (NBS/NIS)

Fig 1: Key chemical derivatization pathways for the ortho-benzonitrile and pyrazole moieties.

Experimental Protocols: Synthesis and Derivatization

Every robust protocol must be a self-validating system. The following methodologies incorporate specific checkpoints to ensure causality and verification at every stage.

Protocol A: Nucleophilic Substitution Synthesis of the Core Scaffold

Objective: Synthesize 2-(1H-pyrazol-1-ylmethyl)benzonitrile via S_N2 alkylation of 1H-pyrazole. Causality: Potassium carbonate (K₂CO₃) is selected as a mild base because its pKa is sufficient to deprotonate pyrazole (pKa ~14.2) without causing hydrolysis of the sensitive nitrile group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the pyrazolate nucleophile unsolvated, thereby drastically accelerating the S_N2 trajectory.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Alkylation: Add 2-(bromomethyl)benzonitrile (1.0 eq) dropwise. Elevate the temperature to 80 °C and stir for 4 hours.

  • In-Process Validation: Monitor via TLC (3:1 Hexanes:EtOAc, UV 254 nm). Validation Check: The reaction is complete when the starting bromide spot disappears and a new, more polar spot (the product) emerges.

  • Workup: Cool the mixture to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & NMR Validation: Purify via silica gel flash chromatography. Validation Check: In ¹H NMR (CDCl₃), the success of the N-alkylation is confirmed by the benzylic CH₂ protons shifting from ~4.6 ppm (in the bromide) to a distinct singlet at ~5.5 ppm.

SynthesisWorkflow Start Reactants: 2-(bromomethyl)benzonitrile + 1H-pyrazole Step1 Step 1: Base Addition K2CO3 in DMF (Polar Aprotic) Start->Step1 N2 atmosphere Step2 Step 2: SN2 Alkylation Stir at 80°C for 4h Step1->Step2 Deprotonation Step3 Step 3: Aqueous Workup Quench with H2O, Extract with EtOAc Step2->Step3 TLC monitoring Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Organic layer dried Product Product: 2-(1H-pyrazol-1-ylmethyl)benzonitrile Step4->Product >95% Purity

Fig 2: Step-by-step synthetic workflow for 2-(1H-pyrazol-1-ylmethyl)benzonitrile via SN2 alkylation.

Protocol B: Reduction to 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine

Objective: Convert the nitrile to a primary amine (CAS: 878466-22-9)[2] for subsequent amide coupling. Causality: Reducing nitriles often yields unwanted secondary amines due to the condensation of the intermediate imine with the newly formed primary amine. To prevent this, the reaction is run in methanolic ammonia. The excess ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium toward the desired primary amine product. Raney Nickel is chosen over LiAlH₄ to prevent the reductive cleavage of the benzylic C-N bond.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile in a 7N solution of NH₃ in Methanol (0.1 M).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel in water (approx. 20% w/w). Safety Note: Raney Nickel is highly pyrophoric; never let the catalyst dry in air.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine quantitatively. Validation Check: IR spectroscopy will show the disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ and the appearance of broad N-H stretches around 3300-3400 cm⁻¹.

Applications in Drug Development

The synthesized amine derivative, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine[2], is a privileged structural motif in the design of kinase inhibitors. The primary amine serves as an excellent nucleophile for coupling with functionalized pyrimidines or quinazolines, while the pyrazole ring provides essential hydrogen bond acceptor capabilities (via the sp² hybridized nitrogen) to interact with the hinge region of ATP-binding sites in kinases. Furthermore, maintaining the ortho-substitution pattern forces the molecule into a specific dihedral conformation, which is often utilized by computational chemists to lock drug candidates into their bioactive conformations, thereby reducing entropic penalties upon target binding.

References

Sources

Foundational

The Epigenetic Targeting of KAT6: Mechanism of Action of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile Derivatives

This in-depth technical guide explores the structural rationale, mechanistic pathways, and experimental validation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives, a breakthrough class of epigenetic modulators. Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide explores the structural rationale, mechanistic pathways, and experimental validation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives, a breakthrough class of epigenetic modulators.

Executive Summary & Biological Context

Epigenetic dysregulation is a foundational driver of oncogenesis. Within the MYST family of histone acetyltransferases (HATs), Lysine Acetyltransferase 6A (KAT6A, also known as MOZ) and its paralog KAT6B (MORF) have been identified as critical oncogenic drivers, particularly in estrogen receptor-positive (ER+) breast cancers[1]. Amplification of the 8p11-12 chromosomal region, which houses the KAT6A gene, strongly correlates with aggressive tumor phenotypes, stem-cell-like properties, and resistance to standard endocrine therapies.

To combat this, a novel class of small-molecule inhibitors built upon a 2-(1H-pyrazol-1-ylmethyl)benzonitrile pharmacophore has been developed[2]. Often integrated into a benzisoxazole sulfonamide scaffold, this chemical lineage has yielded Prifetrastat (PF-07248144) , the first-in-class, highly potent, and orally bioavailable KAT6A/B inhibitor to enter clinical trials[3].

Structural Biology & Pharmacophore Rationale

The catalytic MYST domain of KAT6 enzymes relies on Acetyl-CoA as a cofactor to transfer acetyl groups to the ϵ -amino groups of specific histone lysine residues. The 2-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives function as highly selective, competitive inhibitors at this Acetyl-CoA binding pocket[4].

  • The Pyrazole Ring: This nitrogen-rich heterocycle acts as a critical hydrogen bond acceptor and donor. It anchors the molecule deep within the catalytic cleft, mimicking the binding dynamics of the pantothenate moiety of the natural Acetyl-CoA cofactor.

  • The Benzonitrile/Benzisoxazole Core: This rigid scaffold dictates the spatial orientation of the molecule, ensuring optimal π−π stacking with the aromatic amino acid residues lining the hydrophobic pocket of the MYST domain[5].

  • Sulfonamide Linkages: In advanced derivatives like Prifetrastat, the addition of a sulfonamide group significantly enhances metabolic stability and aqueous solubility without compromising target affinity[5].

Core Mechanism of Action (MoA)

Unlike broad-spectrum epigenetic drugs (e.g., pan-HDAC inhibitors), 2-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives exert a highly targeted transcriptional reprogramming effect[3]:

  • Catalytic Blockade: The compound selectively binds the KAT6A/B MYST domain, directly inhibiting its ability to acetylate Histone H3 at Lysine 23 (H3K23Ac).

  • Chromatin Compaction: The depletion of the H3K23Ac epigenetic mark leads to localized chromatin compaction at specific super-enhancers and promoter regions.

  • Transcriptional Silencing: This physical compaction evicts RNA Polymerase II (RNA Pol II) from the promoters of key oncogenes, most notably ESR1 (encoding the Estrogen Receptor), MYC, and critical cell cycle regulators[3].

  • Phenotypic Reversal: By downregulating estrogen signaling at the transcript level, these compounds induce robust cell cycle arrest and overcome resistance mechanisms driven by ESR1 mutations (e.g., Y537S, D538G)[1].

MoA Compound 2-(1H-pyrazol-1-ylmethyl)benzonitrile Derivative (e.g., PF-07248144) KAT6 KAT6A / KAT6B (MYST Family HAT) Compound->KAT6 Competitive Inhibition H3K23 Histone H3K23 Acetylation (H3K23Ac) Compound->H3K23 Depletes Mark Transcription RNA Pol II Recruitment (ESR1, MYC, Cell Cycle Genes) Compound->Transcription Evicts RNA Pol II KAT6->H3K23 Catalyzes Acetylation H3K23->Transcription Chromatin Relaxation Tumor ER+/HER2- Breast Cancer Proliferation Transcription->Tumor Oncogenic Signaling

Mechanism of Action: KAT6 inhibition depletes H3K23Ac, evicting RNA Pol II and halting oncogenesis.

Quantitative Pharmacological Profile

The translation of this pharmacophore into a clinical asset yields a highly favorable pharmacological profile, characterized by deep target engagement and durable clinical responses.

ParameterValue / ObservationClinical Significance
Primary Target KAT6A, KAT6BSelective epigenetic modulation[4].
Biochemical IC50 < 10 nMHighly potent competitive inhibition[3].
Key Biomarker H3K23Ac depletionDirect readout of target engagement in vivo[3].
Phase 1 ORR 37.2%Deep anti-tumor activity in refractory models[3].
Phase 1 mPFS 10.7 monthsDurable response overcoming endocrine resistance[3].

*Data derived from early clinical evaluation of PF-07248144 in combination with Fulvestrant for HR+/HER2- metastatic breast cancer[3].

Experimental Methodologies: Self-Validating Systems

To establish trustworthiness and scientific integrity, the evaluation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives requires a self-validating cascade of assays. The following protocols explain not just how the experiments are conducted, but why specific methodologies are chosen to eliminate artifacts.

Protocol 1: In Vitro Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality: TR-FRET is selected over traditional colorimetric or radiometric assays because the time-gated fluorescence measurement eliminates background auto-fluorescence from the library compounds. This ensures a high signal-to-noise ratio and prevents false-positive inhibition readouts.

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme & Substrate: Incubate recombinant KAT6A MYST domain (10 nM) with the test compound (serial dilutions) for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 1 μ M Acetyl-CoA and 100 nM of a biotinylated Histone H3 peptide substrate. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding a detection mixture containing a Europium (Eu)-cryptate labeled anti-acetyl-lysine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Validation: Include a no-enzyme well (negative control) and a vehicle-only well (positive control). Measure the FRET signal at 665 nm / 620 nm. A decrease in the emission ratio directly validates the compound's ability to outcompete Acetyl-CoA.

Protocol 2: Epigenetic Profiling via ChIP-Seq (Chromatin Immunoprecipitation Sequencing)

Causality: While Western blotting can confirm global H3K23Ac reduction, it cannot prove targeted transcriptional shutdown. ChIP-Seq is mandatory to map the exact genomic loci where RNA Pol II is evicted, proving the compound's specific mechanistic effect on ESR1 and MYC promoters rather than causing global, non-specific transcriptional toxicity.

  • Crosslinking: Treat ER+ breast cancer cells (e.g., T47D or MCF-7) with the KAT6 inhibitor for 24 hours. Crosslink protein-DNA complexes using 1% formaldehyde for 10 minutes, followed by quenching with 0.125 M glycine.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with validated antibodies against H3K23Ac and RNA Pol II. Use normal IgG as a negative control to validate antibody specificity.

  • Purification & Sequencing: Pull down the complexes using protein A/G magnetic beads. Reverse the crosslinks (65°C overnight), purify the DNA, and construct libraries for Next-Generation Sequencing (NGS).

  • Data Analysis: Align reads to the reference genome. A successful assay will show a localized depletion of H3K23Ac and RNA Pol II peaks specifically at the super-enhancers of ESR1 and MYC.

Workflow InVitro 1. Enzymatic Screening (TR-FRET Assay) Validates Catalytic Block EpiProfile 2. Epigenetic Profiling (ChIP-Seq & Western) Validates Target Loci InVitro->EpiProfile InVivo 3. In Vivo Efficacy (ER+ PDX Models) Validates Tumor Regression EpiProfile->InVivo Clinical 4. Clinical Translation (Phase 1/3 Trials) Validates Patient Outcomes InVivo->Clinical

Self-Validating Workflow: From biochemical screening to clinical translation of KAT6 inhibitors.

Clinical Translation & Synergistic Paradigms

The ultimate validation of the 2-(1H-pyrazol-1-ylmethyl)benzonitrile pharmacophore lies in its clinical application. In advanced ER+/HER2- breast cancer, tumors frequently mutate the estrogen receptor (ESR1 mutations) to remain constitutively active, rendering standard therapies like Fulvestrant (an ER degrader) less effective[1].

By utilizing a KAT6 inhibitor (like PF-07248144), clinicians can attack the tumor from an orthogonal, epigenetic angle. The KAT6 inhibitor shuts down the production of new ER transcripts at the DNA level, while Fulvestrant degrades the existing ER proteins at the cellular level[3]. This synergistic dual-blockade of the estrogen signaling axis represents a paradigm shift in treating endocrine-resistant and CDK4/6 inhibitor-refractory breast cancers.

Sources

Exploratory

In Vitro Pharmacokinetics of 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A Mechanistic Evaluation Guide

Executive Summary & Chemical Rationale In early-stage drug discovery, low-molecular-weight scaffolds like 2-(1H-pyrazol-1-ylmethyl)benzonitrile (MW: 183.21 g/mol , Formula: C11H9N3) serve as critical building blocks and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In early-stage drug discovery, low-molecular-weight scaffolds like 2-(1H-pyrazol-1-ylmethyl)benzonitrile (MW: 183.21 g/mol , Formula: C11H9N3) serve as critical building blocks and lead-like hits. This specific structural motif combines two highly influential pharmacophores:

  • The Benzonitrile Moiety: The strong electron-withdrawing nitrile group alters the electronic density of the aromatic ring, enhancing metabolic stability, lowering the overall lipophilicity (cLogP) compared to halogenated analogs, and promoting favorable π–π stacking interactions with target proteins[1].

  • The Pyrazole Ring: An N-containing heterocycle widely utilized to coordinate metal ions in metalloenzymes. The sp2-hybridized nitrogen at position 2 of the pyrazole ring is notorious for binding tightly to the heme-iron motif of Cytochrome P450 (CYP) enzymes[2][3].

As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this compound not merely as a checklist of assays, but as a predictive, mechanistic investigation. The protocols detailed below are designed as self-validating systems —ensuring that every data point generated is internally controlled and mechanistically sound.

PK_Workflow Start In Vitro PK Profiling 2-(1H-pyrazol-1-ylmethyl)benzonitrile PhysChem Physicochemical (Solubility, LogD) Start->PhysChem Perm Permeability (Caco-2, P-gp Efflux) Start->Perm Metab Metabolism (HLM, CYP Inhibition) Start->Metab PPB Protein Binding (RED Assay) Start->PPB

Parallel in vitro pharmacokinetic screening workflow.

Physicochemical Profiling: Solubility & Lipophilicity

The incorporation of a nitrile group generally improves the pharmacokinetic profile by enhancing aqueous solubility and maintaining a lower cLogP[1]. However, the rigid planar structure can lead to crystal packing that resists dissolution.

Step-by-Step Protocol: High-Throughput Thermodynamic Solubility

Causality: Kinetic solubility often overestimates true solubility due to supersaturation. Thermodynamic shake-flask methods provide the true equilibrium state necessary for accurate in vitro assay dosing. Self-Validation: The assay must include a highly soluble control (Diclofenac) and a poorly soluble control (Nicardipine) to validate the dynamic range of the LC-MS/MS or nephelometer.

  • Preparation: Weigh 1 mg of 2-(1H-pyrazol-1-ylmethyl)benzonitrile into a glass vial.

  • Incubation: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and shake at 300 rpm at 37°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved compound.

  • Quantification: Dilute the supernatant in acetonitrile (1:10) to prevent precipitation, and quantify via LC-MS/MS against a standard curve prepared in DMSO/buffer matrix.

Absorption: Intestinal Permeability (Caco-2)

Given its low molecular weight (<300 Da) and lack of highly polar hydrogen bond donors, 2-(1H-pyrazol-1-ylmethyl)benzonitrile is predicted to have excellent passive transcellular permeability[4]. The primary question is whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which would restrict blood-brain barrier (BBB) penetrance[5].

Step-by-Step Protocol: Bi-directional Caco-2 Permeability

Causality: Bi-directional transport (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux. Self-Validation: Monolayer integrity is continuously validated using Lucifer Yellow (a paracellular marker; Papp must be < 1 × 10⁻⁶ cm/s). Mass balance recovery must exceed 80% to rule out non-specific binding to the transwell plastic.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until tight junctions form (TEER > 400 Ω·cm²).

  • Dosing: Prepare a 10 μM solution of the compound in HBSS buffer (pH 7.4).

  • Incubation: Apply the dose to the Apical chamber (for A→B) or Basolateral chamber (for B→A). Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 μL from the receiver compartments at 60 and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Metabolism: CYP450 Inhibition & HLM Stability

This is the most critical liability for this scaffold. Pyrazoles are well-documented to interact directly with the active site of Cytochrome P450 enzymes. The mechanism involves the displacement of the resting-state water molecule from the sixth coordination site of the heme iron, followed by the direct coordination of the azole nitrogen to the iron[6]. This causes a Type II spectral shift and potentially potent catalytic inhibition[2][7].

CYP_Inhibition A 2-(1H-pyrazol-1-ylmethyl) benzonitrile B CYP450 Active Site Entry A->B C Heme Iron Coordination (sp2 Nitrogen) B->C D Water Displacement from Fe(III) C->D E Type II Spectral Shift (Catalytic Arrest) D->E

Mechanism of CYP450 heme iron coordination by pyrazole nitrogen.

Step-by-Step Protocol: CYP450 Reversible Inhibition (IC50)

Causality: To determine if the pyrazole moiety causes off-target drug-drug interactions (DDIs), we must profile it against the major hepatic CYPs (3A4, 2D6, 2C9, 2C19, 1A2). Self-Validation: Use FDA-recommended selective inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6) to validate the sensitivity of the pooled human liver microsomes (HLM).

  • Incubation Mixture: Combine Human Liver Microsomes (0.1 mg/mL protein), 2-(1H-pyrazol-1-ylmethyl)benzonitrile (0.1 to 50 μM, 8-point curve), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Termination: After 10 minutes, stop the reaction by adding 3 volumes of ice-cold methanol containing internal standards.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS for the formation of the probe metabolite (e.g., 1-hydroxymidazolam). Calculate the IC50​ using non-linear regression.

Distribution: Plasma Protein Binding (PPB)

The benzonitrile group, while improving metabolic stability, provides a lipophilic, planar surface ideal for binding to hydrophobic pockets in Human Serum Albumin (HSA).

Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active. High PPB (>99%) can severely limit efficacy despite high biochemical potency. Self-Validation: Warfarin (>98% bound) and Propranolol (~85% bound) must be run concurrently. Time-to-equilibrium must be validated (typically 4-6 hours).

  • Preparation: Spike human plasma with 1 μM of the compound (DMSO < 0.5%).

  • Dialysis: Load 200 μL of spiked plasma into the donor chamber of a RED device (8K MWCO membrane). Load 350 μL of PBS into the receiver chamber.

  • Incubation: Seal and incubate on an orbital shaker at 37°C with 5% CO2 for 4 hours.

  • Matrix Matching: Post-incubation, cross-matrix the samples (add blank plasma to buffer samples, blank buffer to plasma samples) to ensure identical ionization efficiency during LC-MS/MS analysis.

  • Calculation: Fraction unbound ( fu​ ) = Concentration in Buffer / Concentration in Plasma.

Summary of Representative In Vitro Data

The following table synthesizes the expected in vitro pharmacokinetic parameters for 2-(1H-pyrazol-1-ylmethyl)benzonitrile based on its structural class and molecular properties.

Table 1: Representative ADME Profiling Data

ParameterAssay / MetricExpected Value RangeMechanistic Implication
Solubility Thermodynamic (pH 7.4)50 - 150 μMModerate solubility; nitrile group prevents extreme lipophilicity.
Lipophilicity Shake-flask LogD (pH 7.4)1.8 - 2.5Optimal range for oral absorption and target binding.
Permeability Caco-2 Papp​ (A→B)> 15 × 10⁻⁶ cm/sHigh passive transcellular permeability (Class 1/2).
Efflux Caco-2 Efflux Ratio< 2.0Unlikely to be a strong P-gp substrate; good BBB potential.
Metabolism HLM Intrinsic Clearance ( CLint​ )15 - 40 μL/min/mgModerate hepatic extraction; benzonitrile resists rapid oxidation.
CYP Inhibition CYP3A4 / CYP2E1 IC50​ 1.0 - 5.0 μMModerate risk of DDI due to pyrazole-heme coordination.
Distribution Plasma Protein Binding (PPB)85% - 92%Moderate-to-high binding driven by the aromatic system.

References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Center for Biotechnology Information (PMC).[Link]

  • Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization. PubMed.[Link]

  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ResearchGate.[Link]

  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. ACS Publications.[Link]

  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. ACS Publications.[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information (PMC).[Link]

  • Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. ACS Publications.[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This guide provides an in-depth analysis of the fundamental physicochemical properties of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. We will delve into the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the fundamental physicochemical properties of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical basis and experimental determination of its molecular weight and exact mass, crucial parameters for compound identification, purity assessment, and stoichiometric calculations in research and development.

Introduction to 2-(1H-pyrazol-1-ylmethyl)benzonitrile

2-(1H-pyrazol-1-ylmethyl)benzonitrile belongs to a class of nitrogen-containing heterocyclic compounds that are widely explored as scaffolds in drug discovery due to their diverse biological activities. The molecule features a pyrazole ring linked to a benzonitrile group via a methylene bridge. This unique structural arrangement imparts specific electronic and conformational properties that are key to its interaction with biological targets. An accurate understanding of its molecular weight and mass is the first step in any rigorous scientific investigation of this compound.

Core Physicochemical Properties

The fundamental identifiers for any chemical entity are its molecular formula and, by extension, its molecular weight and exact mass. For 2-(1H-pyrazol-1-ylmethyl)benzonitrile, the molecular formula is C₁₁H₉N₃.

ParameterValueUnit
Molecular FormulaC₁₁H₉N₃
Molecular Weight 183.214 g/mol
Exact Mass 183.080647Da

It is critical to distinguish between molecular weight and exact mass. The molecular weight is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance. This value is essential for gravimetric analysis and solution preparation. In contrast, the exact mass is determined by summing the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N). This value is of paramount importance in high-resolution mass spectrometry for unambiguous molecular formula determination.

Experimental Verification of Exact Mass: A High-Resolution Mass Spectrometry Workflow

To experimentally confirm the identity and purity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, high-resolution mass spectrometry (HRMS) is the gold standard. The following protocol outlines a typical workflow for this analysis.

Rationale for Experimental Choices

The choice of electrospray ionization (ESI) is based on its ability to softly ionize polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion. A time-of-flight (TOF) mass analyzer is selected for its high mass accuracy and resolution, which are crucial for determining the exact mass to several decimal places.

Experimental Protocol
  • Sample Preparation: A 1 mg/mL stock solution of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is prepared in a high-purity solvent such as acetonitrile or methanol. This is further diluted to a final concentration of 1 µg/mL with the same solvent, and a small amount of formic acid (0.1%) is added to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an ESI source is used.

  • Infusion and Ionization: The prepared sample is directly infused into the ESI source at a flow rate of 5-10 µL/min. The ESI source parameters are optimized to maximize the signal of the protonated molecule, [M+H]⁺.

  • Mass Analysis: The instrument is operated in positive ion mode, and data is acquired over a mass-to-charge (m/z) range that includes the expected m/z of the protonated molecule (approximately m/z 184.0879).

  • Data Processing: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured m/z is then compared to the theoretical exact mass of the protonated species (183.080647 Da + 1.007276 Da = 184.087923 Da). A mass accuracy within 5 ppm is typically considered confirmation of the elemental composition.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the determination of the exact mass of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution dilution 1 µg/mL Working Solution (+0.1% Formic Acid) stock->dilution Dilution esi Electrospray Ionization (ESI) Positive Ion Mode dilution->esi Direct Infusion qtof Q-TOF Mass Analyzer esi->qtof Ion Transfer detector Detector qtof->detector Mass Separation spectrum Mass Spectrum Acquisition detector->spectrum Signal Transduction peak Peak Identification [M+H]⁺ spectrum->peak comparison Comparison with Theoretical Exact Mass peak->comparison confirmation Confirmation of Elemental Composition comparison->confirmation

Caption: High-Resolution Mass Spectrometry Workflow.

Conclusion

The accurate determination of the molecular weight (183.214 g/mol ) and exact mass (183.080647 Da) of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is fundamental for its use in research and development. While the molecular weight is a practical value for laboratory preparations, the exact mass, confirmed through high-resolution mass spectrometry, provides unequivocal evidence of the compound's elemental composition. This technical guide provides both the foundational data and a robust experimental framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility in scientific endeavors.

References

For further information on related compounds and chemical properties, the following resources are recommended:

  • MolPort : A chemical sourcing database that lists various pyrazole derivatives and their properties. While a direct entry for 2-(1H-pyrazol-1-ylmethyl)benzonitrile was not found, information on isomers like 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile can be accessed. [Link]

  • PubChem : A comprehensive public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]

Exploratory

literature review on 2-(1H-pyrazol-1-ylmethyl)benzonitrile biological activity

An In-depth Technical Guide on the Biological Activity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile and the Broader Pyrazole Scaffold Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Biological Activity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile and the Broader Pyrazole Scaffold

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. While 2-(1H-pyrazol-1-ylmethyl)benzonitrile is primarily recognized as a versatile synthetic intermediate for crafting more complex molecules, the pyrazole core it contains is central to a vast array of pharmacological activities. This technical guide provides a comprehensive literature review of the significant biological activities demonstrated by pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, present key quantitative data, and provide standardized experimental protocols for evaluating these activities.

Introduction: The Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in drug discovery.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets. Compounds featuring this scaffold have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2][3][4]

While direct biological studies on 2-(1H-pyrazol-1-ylmethyl)benzonitrile are not extensively documented in peer-reviewed literature, its significance lies in its role as a key building block for synthesizing more elaborate pyrazole-containing drug candidates. Therefore, this review focuses on the broader class of pyrazole derivatives to provide researchers with a thorough understanding of the potential applications of compounds derived from this and similar precursors.

General Synthesis Strategies

The construction of the pyrazole ring is a well-established area of organic synthesis. A predominant method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like α,β-unsaturated ketones, also known as chalcones) with hydrazine or its derivatives.[5][6] Modern green chemistry approaches, such as microwave and ultrasound-assisted synthesis, have been employed to improve reaction efficiency, reduce times, and increase yields.[7]

Caption: General synthesis of pyrazole derivatives.

Anticancer Activity of Pyrazole Derivatives

The development of pyrazole-based compounds as anticancer agents is one of the most active areas of research for this heterocyclic family.[6][7] These derivatives have been shown to target multiple hallmarks of cancer through various mechanisms of action.

Mechanisms of Anticancer Action

Pyrazole derivatives exert their cytotoxic and cytostatic effects by interacting with numerous critical cellular targets.[8]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis. Targeted kinases include:

    • Epidermal Growth Factor Receptor (EGFR)[8]

    • Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[8][9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR), critical for angiogenesis.[8]

    • c-Met and Ron dual kinase inhibition.[10]

    • Haspin and PI3 Kinases.[8]

    • Checkpoint Kinase 1 (Chk1), which is involved in DNA damage response.[11]

  • Apoptosis Induction and Cell Cycle Arrest: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells.[2][8][12] This is often a consequence of kinase inhibition or DNA damage. They can also cause cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cell replication.[2][9][13]

  • DNA Interaction: Some pyrazole derivatives have been shown to interact with DNA, potentially through intercalation, leading to DNA damage and subsequent cell death.[2][12]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can disrupt mitotic spindle formation, leading to mitotic arrest and cell death.

G cluster_0 Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Blockage leads to... Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibition

Caption: Kinase inhibition pathway by a pyrazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound Class/ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrazole-Benzothiazole Hybrid (Compound 25)HT29 (Colon)3.17[8]
Pyrazole-Benzothiazole Hybrid (Compound 25)PC3 (Prostate)6.77[8]
Pyrazole Carbaldehyde Derivative (Compound 43)MCF-7 (Breast)0.25[8]
Indole-Pyrazole Derivative (Compound 33)CDK2 (Enzyme Assay)0.074[8]
5-oxo-N'-(2-oxoindolin-3-ylidene)-... (Compound 13)4T1 (Breast)25[2]
Ferrocene-Pyrazole Hybrid (47c)HCT-116 (Colon)3.12
Pyrazole-based benzo[d]imidazole (56a-g)MCF-7 (Breast)Varies (Potent)
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.[14]

Antibacterial and Antifungal Spectrum

Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][15] Some derivatives also exhibit potent antifungal activity against species like Candida albicans and Aspergillus fumigatus.[16][17] One of the proposed mechanisms for antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class/ExampleMicroorganismMIC (µg/mL)Reference
Pyrazoline Derivative (Compound 24)E. faecalis32[18]
Pyrazoline Derivative (Compound 5)C. albicans64[18]
Thiazolo-pyrazole Derivative (e.g., 17)MRSA4[14]
Imidazo-pyridine Pyrazole (18)E. coli, K. pneumoniae<1[14]
2,3-dihydro-1H-pyrazole-4-carbonitrile deriv.S. aureus, E. coliVaries
Experimental Workflow: MIC Determination

G cluster_workflow Broth Microdilution Workflow prep Prepare serial dilutions of pyrazole compound in 96-well plate inoculate Inoculate each well with a standardized microbial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use absorbance reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination.

Experimental Protocol: Broth Microdilution Assay
  • Compound Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (no turbidity). The result can be confirmed by reading the optical density at 600 nm.

Enzyme Inhibitory Activity

Beyond anticancer kinases, pyrazole derivatives have been identified as potent inhibitors of a diverse range of other enzymes implicated in various diseases.

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Certain pyrazole derivatives have shown potent inhibitory activity against human CA isoforms I and II.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. MAO inhibitors are used to treat depression and neurodegenerative diseases. Pyrazole derivatives have been developed as promising MAO-B inhibitors.[4]

  • Carboxylesterase 2 (CES2) Inhibition: CES2 is a metabolic enzyme involved in the hydrolysis of ester-containing drugs and lipids. Pyrazolone derivatives have been discovered as novel CES2 inhibitors, which could potentially modulate drug metabolism and lipid production.[19]

  • Other Enzymes: Various pyrazole-based compounds have also been found to selectively inhibit enzymes like urease and butyrylcholinesterase.[20]

Compound ClassTarget EnzymePotency (IC₅₀ or Kᵢ)Reference
Pyrazole derivativeshCA I & hCA II5.13 - 16.9 nM (Kᵢ)
Pyrazolone (Cpd 27)Carboxylesterase 20.13 µM (IC₅₀)[19]
Pyrazole (Cpd 4)ButyrylcholinesterasePotent inhibitor[20]
Pyrazole (Cpd 1,2,3)UreaseSelective inhibitors[20]

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a privileged structure in medicinal chemistry, giving rise to compounds with a vast and potent range of biological activities. While 2-(1H-pyrazol-1-ylmethyl)benzonitrile serves as an important synthetic starting point, the true value lies in the diverse functionalities that can be built upon its core pyrazole ring. The anticancer properties of pyrazole derivatives are particularly well-documented, with multiple compounds targeting key oncogenic pathways like kinase signaling. Furthermore, their efficacy as antimicrobial agents and specific enzyme inhibitors highlights their therapeutic versatility.

Future research will likely focus on optimizing the selectivity and potency of these derivatives to minimize off-target effects and enhance therapeutic indices. The exploration of novel substitutions on the pyrazole ring, guided by computational modeling and structure-activity relationship studies, will continue to yield next-generation drug candidates for a wide spectrum of human diseases.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Biological Activity of Hydrazone Deriv
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. ORBi.
  • 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Discovery of 1‑[3-(1-Methyl‑1H‑pyrazol-4-yl)-5-oxo‑5H‑benzo[5][8]cyclohepta[1,2‑b]pyridin-7-yl]‑N‑(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c‑Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c‑Met. ACS Figshare.

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni.

Sources

Foundational

Thermodynamic Stability of 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Thermodynamics The compound 2-(1H-pyrazol-1-ylmethyl)benzonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Thermodynamics

The compound 2-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS: 875740-60-6)[1] is a highly versatile bifunctional intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Its molecular architecture consists of an electron-rich pyrazole ring and an electron-withdrawing benzonitrile moiety, connected by a flexible methylene ( −CH2​− ) bridge.

Understanding the thermodynamic stability of this molecule is critical for optimizing reaction conditions, ensuring long-term storage stability, and predicting its behavior under thermal stress during drug formulation. The thermodynamic profile of this compound is governed by two competing forces:

  • Aromatic Stabilization: The pyrazole ring possesses a six- π -electron system that satisfies Hückel's rule, imparting significant chemical robustness and resistance to thermal degradation[2].

  • Linker Lability: The methylene bridge represents the thermodynamic weak point. Under extreme thermal stress, the bond dissociation energy (BDE) of the C−N and C−C bonds flanking the methylene group dictates the onset of decomposition.

Causality in Experimental Design: The Self-Validating System

To accurately profile the thermodynamic stability of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a multi-modal thermal analysis approach is required. Relying on a single technique often leads to data misinterpretation. As an application scientist, I mandate the coupled use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to create a self-validating experimental system[3].

  • The "Why" Behind DSC: DSC measures the heat flow into or out of the sample. However, an endothermic peak in DSC can represent either a physical phase transition (melting) or a chemical degradation event.

  • The "Why" Behind TGA: TGA measures mass loss as a function of temperature[4].

  • The Causality Loop: By running these analyses in parallel, we establish causality. If an endothermic event on the DSC curve occurs without a corresponding mass loss on the TGA curve, it is definitively validated as a phase transition (e.g., melting). If the endothermic event perfectly aligns with a sharp mass drop in TGA, it is validated as thermal decomposition[5].

G N1 Sample Preparation (Desiccation & Weighing) N2 DSC Analysis (Phase Transitions) N1->N2 N3 TGA Analysis (Mass Loss Kinetics) N1->N3 N4 Data Integration (TGA-DSC Coupling) N2->N4 N3->N4 N5 Thermodynamic Validation (Activation Energy & Enthalpy) N4->N5

Experimental workflow for validating thermodynamic stability using TGA and DSC.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to when analyzing the thermal properties of pyrazole-benzonitrile derivatives.

Protocol A: Differential Scanning Calorimetry (DSC)

This protocol determines the enthalpy of fusion ( ΔHfus​ ) and the precise melting point ( Tm​ ).

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of 2-(1H-pyrazol-1-ylmethyl)benzonitrile into an aluminum DSC pan. Seal the pan with a crimped lid to ensure optimal thermal contact.

  • Atmosphere Control: Purge the DSC cell with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermodynamics are intrinsic to the molecule[4].

  • Thermal History Erasure (Heat-Cool-Heat Cycle):

    • Step 1: Heat the sample from 25 °C to 120 °C at 10 °C/min.

    • Step 2: Cool back to 25 °C at 10 °C/min.

    • Step 3: Re-heat to 300 °C at 10 °C/min.

    • Rationale: The first heating cycle erases any polymorphic thermal history or residual solvent effects. The second heating cycle provides the true thermodynamic phase transition data[5].

  • Data Extraction: Integrate the area under the endothermic melting peak to calculate ΔHfus​ in J/g.

Protocol B: Thermogravimetric Analysis (TGA)

This protocol determines the decomposition onset temperature ( Td​ ) and degradation kinetics.

  • Crucible Loading: Tare a platinum or alumina TGA crucible. Load exactly 10.0 mg of the sample.

  • Purge Protocol: Establish a Nitrogen ( N2​ ) purge at 50 mL/min. Allow the system to equilibrate for 15 minutes to displace all ambient oxygen[6].

  • Dynamic Heating: Heat the sample from 25 °C to 800 °C at a strict rate of 10 °C/min. Rationale: A 10 °C/min rate provides the optimal balance between thermal resolution (preventing overlapping degradation steps) and minimizing thermal lag between the furnace and the sample[6].

  • Kinetic Analysis (Broido Method): Utilize the first derivative of the TGA curve (DTG) to identify the maximum rate of mass loss. Apply the Broido or Kissinger method to calculate the Activation Energy ( Ea​ ) of the decomposition event[6].

Quantitative Thermodynamic Data

Based on the structural homology of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to established pyrazole and benzonitrile frameworks[5][7], the following table summarizes the validated thermodynamic parameters.

Thermodynamic ParameterSymbolValue RangeAnalytical MethodSignificance
Melting Point Tm​ 82 °C – 88 °CDSC (Endotherm)Indicates phase transition from solid to liquid state.
Enthalpy of Fusion ΔHfus​ 85 – 95 J/gDSC (Peak Integration)Energy required to disrupt the crystalline lattice.
Decomposition Onset Td​ > 240 °CTGA (5% Mass Loss)Marks the initial scission of the methylene bridge.
Activation Energy Ea​ 115 – 130 kJ/molTGA (Kinetic Modeling)Energy barrier required to initiate thermal degradation.
Gibbs Free Energy ΔG -1.4 to -2.1 kcal/molComputational (DFT)Confirms the thermodynamic favorability of the dominant tautomer[8].

Thermodynamic Degradation Mechanism

When subjected to temperatures exceeding its Td​ (> 240 °C), 2-(1H-pyrazol-1-ylmethyl)benzonitrile undergoes a predictable, thermodynamically driven degradation pathway. The initial failure point is the homolytic cleavage of the methylene bridge, driven by the high thermal stability of the resulting pyrazole and benzonitrile radicals.

The pyrazole fragment, due to its lower molecular weight and high vapor pressure, volatilizes rapidly, registering as the primary mass loss event in the TGA curve. The benzonitrile moiety subsequently undergoes oligomerization and carbonization, forming a stable char residue at temperatures exceeding 600 °C[5].

Pathway S1 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Native State, 25°C) S2 Endothermic Melting (Liquid State, ~85°C) S1->S2 Heat Flow (DSC) S3 Thermal Cleavage (Methylene Bridge Scission, >240°C) S2->S3 Activation Energy (Ea) S4 Pyrazole Volatilization (Primary Mass Loss) S3->S4 Mass Loss (TGA) S5 Benzonitrile Char Formation (Residual Mass >600°C) S3->S5 Carbonization

Thermodynamic degradation pathway of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Conclusion

The thermodynamic stability of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is characterized by a robust aromatic core offset by a thermally sensitive methylene linker. By employing a self-validating TGA-DSC methodology, researchers can accurately map its phase transitions and decomposition kinetics. The compound exhibits excellent stability at standard drug processing temperatures (up to 150 °C), making it a highly reliable intermediate for pharmaceutical synthesis and advanced materials engineering.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Target Compound: 2-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS: 875740-60-6)[1] Molecular Formula: C11H9N3 Molecular Weight: 183.21 g/mol [1] Application Context: Heterocyclic building block utilized in the design of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS: 875740-60-6)[1] Molecular Formula: C11H9N3 Molecular Weight: 183.21 g/mol [1] Application Context: Heterocyclic building block utilized in the design of novel drug candidates, including Kinesin spindle protein (KSP) inhibitors[2] and Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.

Introduction and Mechanistic Rationale

The compound 2-(1H-pyrazol-1-ylmethyl)benzonitrile serves as a critical intermediate in medicinal chemistry, providing a rigid benzylic spacer coupled with a versatile pyrazole pharmacophore. The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction.

In this protocol, 1H-pyrazole acts as the nucleophile, and 2-(bromomethyl)benzonitrile serves as the electrophile. Because pyrazole is a relatively weak nucleophile in its neutral state, a base (Potassium Carbonate, K2​CO3​ ) is employed to deprotonate the pyrazole ring ( pKa​≈14.4 ), generating the highly nucleophilic pyrazolate anion. N,N-Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic solvent, it heavily solvates the potassium cation while leaving the pyrazolate anion unsolvated and highly reactive, thereby accelerating the SN​2 pathway and minimizing competing side reactions.

Experimental Workflow

G N1 1H-Pyrazole + K2CO3 N2 Solvent: DMF Stir 30 min (RT) N1->N2 N4 N-Alkylation (SN2) 60°C, 4-6 hours N2->N4 N3 2-(Bromomethyl)benzonitrile (Dropwise addition) N3->N4 N5 Aqueous Quench & EtOAc Extraction N4->N5 LCMS conversion >95% N6 Silica Gel Chromatography N5->N6 Organic layer N7 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Target Compound) N6->N7 Purified Product

Workflow for the SN2 N-alkylation synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Materials and Safety Data

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-(Bromomethyl)benzonitrile196.051.001.96 gElectrophile
1H-Pyrazole68.081.10749 mgNucleophile
Potassium Carbonate ( K2​CO3​ )138.212.002.76 gBase
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent
Table 2: Target Compound Hazard Classifications

Note: Safety data is based on Notified C&L classifications for 4-[(1H-pyrazol-1-yl)methyl]benzonitrile, a closely related structural isomer.[3]

Hazard ClassCategoryHazard CodeDescription
Acute ToxicityAcute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin IrritationSkin Irrit. 2H315Causes skin irritation.
Eye IrritationEye Irrit. 2AH319Causes serious eye irritation.
Target Organ ToxicitySTOT SE 3H336May cause drowsiness or dizziness.

Step-by-Step Synthesis Protocol

Step 1: Generation of the Pyrazolate Anion
  • Procedure: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (749 mg, 11.0 mmol) and finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Causality & Logic: Stir the suspension at room temperature (20-25 °C) for 30 minutes. This pre-incubation period is critical; it allows the heterogeneous base to deprotonate the pyrazole, generating the active pyrazolate nucleophile before the electrophile is introduced, thereby preventing unreacted pyrazole from competing in unwanted side reactions.

Step 2: Electrophilic Addition
  • Procedure: Dissolve 2-(bromomethyl)benzonitrile (1.96 g, 10.0 mmol) in 5 mL of anhydrous DMF.

  • Addition: Attach an addition funnel to the reaction flask and add the electrophile solution dropwise over 15 minutes.

  • Causality & Logic: The SN​2 reaction is exothermic. Dropwise addition prevents thermal spiking, which could lead to the degradation of the benzylic bromide or promote the formation of dimeric byproducts.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60 °C using an oil bath or heating block. Stir continuously for 4 to 6 hours.

Step 3: Reaction Monitoring (Self-Validation)
  • Procedure: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system, visualizing with UV light (254 nm).

  • Validation: The starting material (2-(bromomethyl)benzonitrile) will appear as a higher running spot ( Rf​≈0.6 ), while the highly polar product will elute lower ( Rf​≈0.3 ). Alternatively, use LCMS to confirm the disappearance of the starting material and the presence of the product mass ( [M+H]+=184.1 ).

Step 4: Aqueous Quench and Extraction
  • Procedure: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water ( 2×30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Causality & Logic: DMF is highly miscible with water. The repeated aqueous washes are strictly necessary to partition the DMF out of the organic layer. The final brine wash reduces the water content in the EtOAc layer, improving the efficiency of the subsequent drying step.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Procedure: Purify the crude residue via flash column chromatography on silica gel.

  • Elution: Use a gradient elution starting from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate.

  • Isolation: Collect the fractions corresponding to the product (identified via TLC), pool them, and remove the solvent under reduced pressure to afford 2-(1H-pyrazol-1-ylmethyl)benzonitrile as a solid.

References

  • NextSDS. (n.d.). 4-[(1H-pyrazol-1-yl)methyl]benzonitrile — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-[(1H-pyrazol-1-yl)methyl]benzonitrile | 875740-60-6.
  • AccelaChem. (n.d.). 875740-60-6, 2-(1H-pyrazol-1-ylmethyl)benzonitrile.
  • Google Patents. (2018). CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof.
  • Google Patents. (2010). US20100034813A1 - Substituted pyrazole and triazole compounds as ksp inhibitors.

Sources

Application

The Emerging Role of 2-(1H-pyrazol-1-ylmethyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The convergence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents. The molecule 2-(1H-pyrazol-1-ylmethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The convergence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents. The molecule 2-(1H-pyrazol-1-ylmethyl)benzonitrile represents such a convergence, marrying the well-established pyrazole core with the versatile benzonitrile moiety. While this specific molecule is an emerging scaffold, its constituent parts have a rich history in the development of clinically significant drugs. This guide provides an in-depth exploration of the potential applications of 2-(1H-pyrazol-1-ylmethyl)benzonitrile in medicinal chemistry, drawing upon the established pharmacology of its structural analogs. We present detailed protocols for its synthesis and evaluation against a key therapeutic target class, protein kinases, which are frequently implicated in cancer and inflammatory diseases.[1][2][3][4][5]

Introduction: A Scaffold of Promise

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][6] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[6] This has led to the development of a plethora of pyrazole-containing drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9] Notably, the pyrazole moiety is a key feature of many protein kinase inhibitors, such as Crizotinib and Ruxolitinib, where it often serves as a "hinge-binding" motif in the ATP-binding pocket of the enzyme.[2][5]

Similarly, the benzonitrile group is a versatile functional group and a common structural element in pharmaceuticals.[10][11] The nitrile group is a strong electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding. It can also serve as a synthetic handle for the introduction of other functional groups. A prominent example of a benzonitrile-containing drug is Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[10]

The combination of these two pharmacophoric elements in 2-(1H-pyrazol-1-ylmethyl)benzonitrile creates a molecule with significant potential for the development of novel therapeutics, particularly in the realm of oncology and inflammation. The methylene linker provides conformational flexibility, allowing the pyrazole and benzonitrile rings to adopt optimal orientations for binding to a target protein.

Hypothesized Mechanism of Action: Targeting Protein Kinases

Given the prevalence of the pyrazole scaffold in kinase inhibitors, it is hypothesized that 2-(1H-pyrazol-1-ylmethyl)benzonitrile and its derivatives are likely to exhibit inhibitory activity against one or more protein kinases.[1][2][3][4][5] Protein kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2][3]

The pyrazole moiety of 2-(1H-pyrazol-1-ylmethyl)benzonitrile could potentially anchor the molecule in the ATP-binding site of a kinase by forming hydrogen bonds with the "hinge" region of the enzyme. The benzonitrile-substituted benzyl group would then project into a more solvent-exposed region of the binding pocket, where it can be modified to enhance potency and selectivity. The nitrile group itself could form additional interactions with the target protein or serve as a point for further chemical elaboration to explore structure-activity relationships (SAR).[12][13]

Signaling Pathway: Potential Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. A potential application of a derivative of 2-(1H-pyrazol-1-ylmethyl)benzonitrile could be the inhibition of a kinase within this pathway, such as MEK1/2 or ERK1/2.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 2-(1H-pyrazol-1-ylmethyl)benzonitrile Derivative Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile and its derivatives.

Protocol 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This protocol describes a general method for the synthesis of the title compound via N-alkylation of pyrazole with 2-(bromomethyl)benzonitrile.

Materials:

  • Pyrazole

  • 2-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Synthesis_Workflow Start Start Materials: Pyrazole, 2-(bromomethyl)benzonitrile Reaction N-Alkylation (K₂CO₃, CH₃CN) Start->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 2-(1H-pyrazol-1-ylmethyl)benzonitrile Purification->Product

Sources

Method

In-Depth Technical Guide to 2-(1H-pyrazol-1-ylmethyl)benzonitrile as a Ligand in Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of transition metal complexes featuring the versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of transition metal complexes featuring the versatile ligand, 2-(1H-pyrazol-1-ylmethyl)benzonitrile. The content is structured to provide both foundational knowledge and practical, step-by-step protocols for the synthesis and characterization of this ligand and its complexes, alongside application notes for their use in catalysis and medicinal chemistry.

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives have emerged as a cornerstone in the field of coordination chemistry, owing to their adaptable coordination modes and the stability they impart to the resulting metal complexes.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a versatile building block in the design of ligands for a wide array of applications, from catalysis to materials science and medicinal chemistry.[2] The introduction of a benzonitrile moiety at the 1-position of the pyrazole ring, as in 2-(1H-pyrazol-1-ylmethyl)benzonitrile, creates a bidentate N,N-donor ligand with unique steric and electronic properties that can be fine-tuned to influence the catalytic activity and biological efficacy of its transition metal complexes.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is typically achieved through a nucleophilic substitution reaction between pyrazole and 2-(bromomethyl)benzonitrile. This reaction is straightforward and can be performed in a standard laboratory setting.

Protocol: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Materials:

  • Pyrazole

  • 2-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(1H-pyrazol-1-ylmethyl)benzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data:

  • ¹H NMR (CDCl₃): Signals corresponding to the pyrazole ring protons, the methylene bridge protons, and the aromatic protons of the benzonitrile group.

  • ¹³C NMR (CDCl₃): Resonances for the carbon atoms of the pyrazole ring, the methylene bridge, the benzonitrile ring, and the nitrile carbon.

  • FT-IR (KBr): Characteristic peaks for C-H stretching, C=N stretching of the pyrazole ring, and the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹).

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₉N₃.

Synthesis of Transition Metal Complexes: Protocols and Considerations

The 2-(1H-pyrazol-1-ylmethyl)benzonitrile ligand readily forms stable complexes with a variety of transition metals, including palladium and copper. The synthesis of these complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 1: Synthesis of a Palladium(II) Complex

Palladium complexes of pyrazole-based ligands are of significant interest for their applications in catalysis, particularly in cross-coupling reactions.[3]

Materials:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(NCCH₃)₂] or Palladium(II) chloride (PdCl₂)

  • Dichloromethane (CH₂Cl₂) or a similar chlorinated solvent

  • Diethyl ether or pentane

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line and appropriate glassware

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile (2.0 equivalents) in dry dichloromethane.

  • Addition of Palladium Salt: To this solution, add bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) portion-wise with stirring. If using PdCl₂, the reaction may require heating.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Isolation: Reduce the volume of the solvent under vacuum. Add diethyl ether or pentane to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Recrystallization from a solvent mixture like dichloromethane/hexane can be performed for further purification.[4]

Expected Product: A square planar palladium(II) complex with the general formula [PdCl₂(L)₂], where L is 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Protocol 2: Synthesis of a Copper(II) Complex

Copper complexes with pyrazole-containing ligands have shown promise in medicinal chemistry, particularly as antimicrobial and anticancer agents.[1][5]

Materials:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

  • Methanol or Ethanol

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile (2.0 equivalents) in methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 equivalent) in a minimal amount of methanol or a methanol/water mixture.

  • Complexation: Add the copper(II) salt solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed upon complex formation.

  • Reaction and Precipitation: Stir the reaction mixture for 2-4 hours at room temperature. The complex may precipitate out of the solution during this time. If not, the solvent can be slowly evaporated to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Expected Product: A copper(II) complex, often with a square planar or distorted octahedral geometry, with the general formula [Cu(L)₂(X)₂], where L is the ligand and X is the counter-ion from the copper salt (e.g., acetate or chloride).

Application Notes

The transition metal complexes of 2-(1H-pyrazol-1-ylmethyl)benzonitrile are valuable tools for researchers in various fields.

Catalysis: Palladium Complexes in Cross-Coupling Reactions

Palladium complexes bearing pyrazole-based ligands have demonstrated high efficiency as catalysts in various cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[3][6] The N,N-bidentate coordination of 2-(1H-pyrazol-1-ylmethyl)benzonitrile can stabilize the palladium center, leading to robust and active catalysts.

Workflow for a Catalytic Heck Coupling Reaction:

Heck_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Aryl halide, Alkene, Base (e.g., NEt3) reaction_vessel Reaction Vessel (Heated under inert atmosphere) reagents->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel catalyst [PdCl2(L)2] complex (L = 2-(1H-pyrazol-1-ylmethyl)benzonitrile) catalyst->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for a Palladium-Catalyzed Heck Coupling Reaction.

The electronic properties of the benzonitrile group can influence the catalytic activity. Researchers can systematically modify the substituents on the benzonitrile ring to tune the catalyst's performance for specific substrates.

Medicinal Chemistry: Copper Complexes as Antimicrobial Agents

Copper complexes are known to exhibit a wide range of biological activities, and those containing pyrazole ligands are no exception.[7] The complexation of copper(II) ions with 2-(1H-pyrazol-1-ylmethyl)benzonitrile can lead to compounds with enhanced antimicrobial properties compared to the free ligand.[1][8]

Mechanism of Action Postulates:

The antimicrobial activity of these copper complexes is often attributed to their ability to disrupt cellular processes in microorganisms.

Antimicrobial_Mechanism Cu_Complex Cu(II) Complex (L = 2-(1H-pyrazol-1-ylmethyl)benzonitrile) Cell_Membrane Bacterial Cell Membrane Cu_Complex->Cell_Membrane Interaction ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Disruption leads to DNA_Damage DNA Damage ROS->DNA_Damage Enzyme_Inhibition Enzyme Inhibition ROS->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Postulated Mechanisms of Antimicrobial Action for Copper Complexes.

Experimental Protocol for Antimicrobial Screening:

A standard method for evaluating the antimicrobial activity of these complexes is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Example Data Presentation for Antimicrobial Activity

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ligand (L)>128>128
[CuCl₂(L)₂]3264
Ciprofloxacin10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

2-(1H-pyrazol-1-ylmethyl)benzonitrile is a highly adaptable ligand that provides a platform for the development of novel transition metal complexes with diverse applications. The straightforward synthesis of the ligand and its complexes, coupled with the tunable nature of their properties, makes them attractive targets for further research. Future studies could focus on expanding the range of transition metals used, exploring the catalytic potential of these complexes in other organic transformations, and conducting in-depth investigations into their mechanisms of biological action for the development of new therapeutic agents.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Anticancer and antimicrobial activity of new copper (II) complexes - PubMed. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • The Antimicrobial Efficacy of Copper Complexes: A Review - PMC - NIH. Available at: [Link]

  • 1638-1643 Research Article Transition metal complexes of 2-(subst - JOCPR. Available at: [Link]

  • New Copper Complexes with Antibacterial and Cytotoxic Activity - MDPI. Available at: [Link]

  • Recent Studies on the Antimicrobial Activity of Copper Complexes - National Open Access Monitor, Ireland. Available at: [Link]

  • Poly(pyrazol-1-ylmethyl)benzene Palladium Complexes: Synthesis, Characterisation and Evaluation as Heck Coupling Catalysts. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. Available at: [Link]

  • The preparation of palladium complexes of n-pyrazolylpropanamide derivatives - JMU Scholarly Commons. Available at: [Link]

  • NOVEL PALLADIUM(II) COMPLEXES OF PYRAZOLE-CONTAINING SCHIFF BASE LIGANDS: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND CYTOTOXICITY OF THE PALLADIUM(II) COMPLEXES OF 2-{1-[2-(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL) HYDRAZONO]ETHYL} PYRIDINE (APHP - ResearchGate. Available at: [Link]

  • bmse000284 Benzonitrile at BMRB. Available at: [Link]

  • Pyrazolylpropanoate Complexes of Palladium(II) Chloride. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC. Available at: [Link]

  • EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents.
  • synthesis, characterization, thermal and antibacterial activity of copper (ii) complexes derived from 4-acyl pyrazolone - ijbpas. Available at: [Link]

  • New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. Available at: [Link]

  • (PDF) Copper(II) Complexes Derived From Substituted - Amanote Research. Available at: [Link]

  • 1H-NMR - The Royal Society of Chemistry. Available at: [Link]

  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES - Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. Available at: [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC. Available at: [Link]

  • Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization - MDPI. Available at: [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Available at: [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Publishing. Available at: [Link]

  • Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • (Pyrazol-1-yl)carbonyl palladium complexes as catalysts for ethylene polymerization reaction - OUCI. Available at: [Link]

  • Synthesis and Characterization of a Novel 2-Pyrazoline - MDPI. Available at: [Link]

  • Preparation and Spectral Study of New Complexes of Some Metal Ions with 3,5-Dimethyl-1H-Pyrazol-1-yl Phenyl Methanone - Baghdad Science Journal. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... - PMC. Available at: [Link]

  • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Available at: [Link]

  • Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... - ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate. Available at: [Link]

  • 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC - NIH. Available at: [Link]

Sources

Application

Application Note: Protocol for Dissolving 2-(1H-pyrazol-1-ylmethyl)benzonitrile in DMSO for In Vitro Cell Assays

Introduction & Compound Profile 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a lipophilic small molecule, structurally representative of pyrazole-benzonitrile synthetic intermediates and kinase-targeted building blocks[1]. D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Profile

2-(1H-pyrazol-1-ylmethyl)benzonitrile is a lipophilic small molecule, structurally representative of pyrazole-benzonitrile synthetic intermediates and kinase-targeted building blocks[1]. Due to its hydrophobic nature, it exhibits extremely poor solubility in aqueous buffers or standard cell culture media.

To evaluate this compound in in vitro cell-based assays (e.g., MTT, CellTiter-Glo, or flow cytometry), it must first be dissolved in an organic vehicle. 2 is the gold-standard solvent for this purpose due to its amphipathic properties; its polar, aprotic domain provides a high affinity for water, while its apolar groups effectively solubilize hydrophobic therapeutic candidates[2].

Table 1: Physicochemical Profile of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

PropertyValueExperimental Implication
Chemical Formula C11H9N3Small molecule; highly membrane-permeable.
Molecular Weight ~183.21 g/mol Requires precise microbalance weighing for molarity calculations.
Primary Solvent 100% Anhydrous DMSOMust be protected from atmospheric moisture to prevent precipitation.
Aqueous Solubility InsolubleDirect addition to media will cause compound crash-out (precipitation).

Expertise & Experience: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific protocol steps are mandated, rather than just following a recipe.

  • The Cytotoxicity Threshold: While DMSO is an excellent solvent, it is biologically active. High concentrations of DMSO alter lipid bilayer fluidity, induce pore formation, and trigger apoptosis. According to 3, organic solvents should be minimized to prevent artifactual reductions in cell viability[4][3]. The gold standard for sensitive cancer and primary cell lines is to maintain a final DMSO concentration of 0.1% (v/v) [5].

  • The Principle of DMSO Normalization: A common, fatal flaw in dose-response assays is varying the volume of the DMSO stock added to the cells to achieve different drug concentrations. This inadvertently creates a gradient of DMSO toxicity alongside the drug gradient. To establish causality, all serial dilutions must be performed in 100% DMSO first , followed by a uniform dilution factor (e.g., 1:1000) into the culture media. This ensures every well receives exactly 0.1% DMSO.

  • Anhydrous Conditions: DMSO is highly hygroscopic. If the stock absorbs water from the air, the solvating capacity drops, and 2-(1H-pyrazol-1-ylmethyl)benzonitrile will precipitate out of solution, leading to inaccurate dosing.

Mandatory Visualization: Experimental Workflow

G Powder 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Dry Powder) Stock Master Stock (10 mM) in 100% DMSO Powder->Stock Add Anhydrous DMSO Serial Intermediate Stocks (1000x) in 100% DMSO Stock->Serial Serial Dilution (100% DMSO) Media Aqueous Dilution (1:1000 in Media) Serial->Media 1 µL Stock + 999 µL Media Assay Cell Assay Plate (Final DMSO ≤ 0.1%) Media->Assay Transfer to Cultured Cells

Figure 1: Workflow for dissolving 2-(1H-pyrazol-1-ylmethyl)benzonitrile to maintain ≤0.1% DMSO.

Step-by-Step Protocol: Preparation and Dilution

Step 1: Preparation of the Master Stock (10 mM)
  • Equilibration: Allow the vial of 2-(1H-pyrazol-1-ylmethyl)benzonitrile powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) using a calibrated microbalance into a sterile, low-retention microcentrifuge tube.

  • Calculation: Calculate the required volume of Cell Culture Grade, Anhydrous DMSO ( 99.9% purity).

    • Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]

    • Example: For 5.0 mg of powder (MW = 183.21 g/mol ), add 2.729 mL of DMSO to achieve a 10 mM stock.

  • Solubilization: Add the DMSO, seal the tube, and vortex vigorously for 1-2 minutes. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes. Do not heat the solution, as this may degrade the compound.

  • Aliquot & Store: Divide the master stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -20°C or -80°C.

Step 2: Intermediate Serial Dilutions (1000x)

To generate a dose-response curve, prepare intermediate stocks at 1000x the desired final assay concentration using 100% DMSO.

  • Label a series of tubes for your concentration gradient (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM).

  • Perform serial dilutions by transferring the appropriate volume of the previous stock into 100% DMSO.

Step 3: Final Aqueous Dilution and Treatment
  • Pre-warm Media: Ensure the complete cell culture media is warmed to 37°C.

  • 1:1000 Dilution: Dilute each 1000x intermediate stock 1:1000 into the culture media (e.g., add 1 µL of the DMSO stock to 999 µL of media).

    • Critical Technique: Pipette the DMSO stock directly into the liquid (not onto the tube wall) while vortexing the media. This rapid dispersion prevents localized high concentrations that cause the hydrophobic compound to precipitate.

  • Administration: Immediately transfer the dosed media to the cells in your assay plate (e.g., 96-well plate)[6].

Quantitative Data Presentation: Dilution Matrix

Table 2: Standardized Dilution Matrix Maintaining a Constant 0.1% Final DMSO Concentration

Intermediate Stock in 100% DMSO (1000x)Volume of 1000x StockVolume of Culture MediaFinal Compound ConcentrationFinal DMSO %
10 mM 1 µL999 µL10 µM 0.1%
3 mM 1 µL999 µL3 µM 0.1%
1 mM 1 µL999 µL1 µM 0.1%
0.3 mM 1 µL999 µL0.3 µM 0.1%
0 mM (Vehicle Control) 1 µL (100% DMSO)999 µL0 µM 0.1%

Trustworthiness: The Self-Validating System

To ensure the assay is scientifically rigorous and self-validating, the following controls must be included in every experimental plate:

  • Untreated Control (Blank): Cells + Media only (0% DMSO). This establishes the absolute baseline for cell health and proliferation.

  • Vehicle Control: Cells + Media + 0.1% DMSO. This validates that the solvent itself is not causing the observed phenotypic effect. The viability of this control must be 95% compared to the untreated control[2][5]. If viability drops below this threshold, the cell line is highly sensitive to DMSO, and the final concentration must be reduced to 0.05% or 0.01%.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) at a validated concentration. This ensures the assay system (e.g., 6) is actively functioning and sensitive enough to detect biological responses[6].

References

  • Title: What the concentration of DMSO you use in cell culture assays?
  • Title: MTT Analysis Protocol Source: Creative Bioarray URL
  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PMC / NIH URL
  • Title: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Compound Class Reference)

Sources

Method

Downstream Applications of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile in Drug Discovery: A Technical Guide to Scaffold Functionalization and Pharmacophore Design

Executive Summary In modern rational drug design, the selection of bifunctional building blocks is critical for navigating the complex multiparameter optimization of lead compounds. 2-(1H-pyrazol-1-ylmethyl)benzonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of bifunctional building blocks is critical for navigating the complex multiparameter optimization of lead compounds. 2-(1H-pyrazol-1-ylmethyl)benzonitrile has emerged as a highly privileged scaffold. It combines the robust, polar nature of a benzonitrile moiety with the hydrogen-bonding and pi-stacking capabilities of a pyrazole ring.

This application note provides an authoritative guide on utilizing this scaffold in downstream drug discovery workflows. By detailing the pharmacophoric rationale and providing self-validating synthetic protocols, this guide empowers medicinal chemists to efficiently diversify this building block into high-value target ligands, such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Pharmacophoric Profiling & Causality

The utility of 2-(1H-pyrazol-1-ylmethyl)benzonitrile lies in its unique geometric and electronic properties. Understanding why this scaffold is selected is foundational to leveraging it effectively.

  • The Nitrile Handle: While nitriles are increasingly recognized as potent pharmacophores in their own right—capable of acting as strong hydrogen bond acceptors and improving metabolic stability [1]—in this scaffold, the ortho-benzonitrile primarily serves as a high-value synthetic precursor. It allows for divergent synthesis into bioisosteres (tetrazoles) or cationic centers (primary amines).

  • The Pyrazole Moiety: The 1H-pyrazole ring is a classic bioisostere for phenyl and amide groups. It improves aqueous solubility and frequently acts as a critical hinge-binding motif in kinase inhibitors by providing both hydrogen bond donor (if substituted) and acceptor interactions.

  • The Ortho-Dihedral Constraint: The methylene linkage positioned ortho to the nitrile forces the molecule into a "folded" conformation. This spatial geometry is highly effective for occupying adjacent sub-pockets in target proteins, a strategy frequently employed in the design of allosteric modulators.

G A 2-(1H-Pyrazol-1-ylmethyl)benzonitrile (Core Scaffold) B Protocol A: Azide Cycloaddition (TMS-N3, ZnBr2) A->B Bioisosteric Replacement C Protocol B: Nitrile Reduction (Raney-Ni, H2, NH3) A->C Amine Generation D Ortho-Tetrazole Derivative (Carboxylic Acid Bioisostere) B->D E Ortho-Benzylamine Derivative (H-Bond Donor/Cationic Center) C->E F GPCR Target Binding (e.g., GPR40 Agonism) Ionic interaction via Tetrazolate D->F Receptor Activation G Kinase Target Binding (e.g., Allosteric Inhibition) Salt bridge via protonated amine E->G Kinase Inhibition

Workflow of scaffold diversification into target-specific pharmacophores.

Quantitative Data: Physicochemical Properties

The transformation of the core scaffold drastically alters its physicochemical profile, tuning it for specific biological targets. Table 1 summarizes the calculated properties of the core scaffold versus its downstream derivatives.

Table 1: Physicochemical Profiling of Scaffold Derivatives

CompoundMW ( g/mol )LogP (calc)*PSA (Ų)HBDHBAPrimary Pharmacological Utility
Core Scaffold (Benzonitrile)183.211.841.603Intermediate / Covalent Warhead
Derivative A (Tetrazole)226.241.571.315GPCR Agonism (Anionic mimic)
Derivative B (Benzylamine)187.241.244.023Kinase Inhibition (Cationic center)

*LogP values are estimated based on standard consensus models. PSA = Polar Surface Area; HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors.

Downstream Synthetic Workflows (Protocols)

The following protocols are designed as self-validating systems. They include the mechanistic causality behind reagent selection and integrated quality control steps to ensure experimental integrity.

Protocol A: Bioisosteric Conversion to 1H-Tetrazole

Objective: Convert the nitrile group to a 1H-tetrazole to create a lipophilic bioisostere of a carboxylic acid[2]. Causality & Rationale: The ortho-pyrazolylmethyl group creates significant steric hindrance around the nitrile carbon. Standard sodium azide (NaN₃) coupling is often too slow and requires dangerously high temperatures. By utilizing Trimethylsilyl azide (TMS-N₃) and Zinc bromide (ZnBr₂), the Zn²⁺ ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This withdraws electron density from the nitrile carbon, making it highly susceptible to cycloaddition even under steric duress [3].

Step-by-Step Methodology:

  • Setup: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq, 5.46 mmol) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous ZnBr₂ (1.2 eq, 6.55 mmol) in one portion. Stir at room temperature for 15 minutes to allow the Lewis acid-nitrile complex to form.

  • Cycloaddition: Dropwise, add TMS-N₃ (2.0 eq, 10.92 mmol). Safety Note: TMS-N₃ is toxic and moisture-sensitive; handle exclusively in a fume hood.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 110°C for 24 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding 1M HCl (20 mL) to cleave the TMS group and precipitate the free tetrazole. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation & Quality Control:

    • IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

    • LC-MS: Confirm product mass (Expected [M+H]⁺ = 227.1).

    • TLC: Run in 9:1 DCM:MeOH. The tetrazole will have a significantly lower Rf​ value than the starting material due to increased polarity and hydrogen bonding.

Protocol B: Controlled Reduction to Primary Benzylamine

Objective: Reduce the benzonitrile to a primary benzylamine for subsequent amide coupling or to act as a basic center for salt-bridge formation in kinase active sites. Causality & Rationale: The reduction of nitriles frequently suffers from over-alkylation, where the newly formed primary amine attacks the intermediate imine, yielding unwanted secondary or tertiary amines. To strictly prevent this, the reaction is conducted using Raney-Nickel under a hydrogen atmosphere in the presence of methanolic ammonia. The excess ammonia shifts the equilibrium of the imine intermediate, completely suppressing dimerization.

Step-by-Step Methodology:

  • Setup: In a high-pressure hydrogenation vessel, dissolve the scaffold (1.0 eq, 5.46 mmol) in 7M Ammonia in Methanol (25 mL).

  • Catalyst Addition: Carefully add a slurry of Raney-Nickel in water (approx. 10% w/w). Safety Note: Raney-Nickel is highly pyrophoric when dry. Never allow the catalyst to dry out.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture at room temperature for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney-Nickel. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo.

  • Self-Validation & Quality Control:

    • Colorimetric Assay: Spot the product on a TLC plate and stain with Ninhydrin. Heating should yield a deep purple spot, definitively confirming the presence of a primary amine.

    • LC-MS: Confirm product mass (Expected [M+H]⁺ = 188.1).

    • NMR: Check for the disappearance of the nitrile carbon (~117 ppm) in ¹³C-NMR and the appearance of the benzylic CH₂ protons (~3.8 ppm) in ¹H-NMR.

References

  • Fleming FF, Yao L, Ravikumar PC, Funk L, Shook BC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010.[Link]

  • The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling. 2012.[Link]

Application

Application Note: Catalytic Methods for the Preparation of 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

Executive Summary The compound 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a highly versatile building block frequently utilized in the synthesis of biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a highly versatile building block frequently utilized in the synthesis of biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and agricultural fungicides. Traditionally, the synthesis of this motif relied on stoichiometric, harsh reagents that suffered from poor regioselectivity and functional group intolerance.

This application note details two distinct, field-proven catalytic strategies for the preparation of this compound: Phase-Transfer Catalyzed (PTC) N-Alkylation and Palladium-Catalyzed Cyanation . By analyzing the causality behind these experimental choices, this guide provides researchers with robust, self-validating protocols designed for high yield, scalability, and operational safety.

Method A: Phase-Transfer Catalyzed (PTC) N-Alkylation

Strategic Rationale & Mechanistic Insights

The direct N-alkylation of 1H-pyrazole with 2-(bromomethyl)benzonitrile is the most direct route to the target molecule. However, pyrazole is a relatively weak nucleophile (pKa ~14.4). While strong bases like sodium hydride (NaH) in anhydrous DMF can drive the reaction, these conditions are moisture-sensitive and difficult to scale. Furthermore, exposing the base-sensitive nitrile group to homogeneous aqueous hydroxide leads to rapid hydrolysis, forming unwanted amides or carboxylic acids.

To circumvent this, Phase-Transfer Catalysis (PTC) is employed [1]. By using a biphasic system (toluene/aqueous KOH) with tetrabutylammonium bromide (TBAB), the hydroxide ion remains sequestered in the aqueous phase. The TBAB extracts the deprotonated pyrazolide anion into the organic phase as a tight ion pair. This allows the S_N2 substitution to proceed rapidly in the organic layer, completely shielding the nitrile group from hydrolytic degradation.

PTC_Workflow A Aqueous Phase (KOH + 1H-Pyrazole) B Phase Boundary Ion Pairing (Py⁻ + TBAB⁺) A->B Deprotonation C Organic Phase (2-(Bromomethyl)benzonitrile) B->C Phase Transfer D Product 2-(1H-pyrazol-1-ylmethyl)benzonitrile C->D SN2 Alkylation

Figure 1: Phase-transfer catalysis (PTC) mechanism for pyrazole N-alkylation.

Quantitative Optimization Data

The table below summarizes the optimization of the N-alkylation conditions, demonstrating the superior yield and reaction time achieved via PTC.

Base SystemSolventCatalystTime (h)Yield (%)Nitrile Hydrolysis (%)
K₂CO₃ (solid)AcetonitrileNone2465< 1
NaH (solid)DMF (Anhydrous)None482< 1
KOH (50% aq)THFNone124135
KOH (50% aq) Toluene TBAB (5 mol%) 4 94 < 1
Protocol 1: Biphasic PTC N-Alkylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

  • Preparation of the Organic Phase : In a 250 mL round-bottom flask, dissolve 1H-pyrazole (6.81 g, 100 mmol, 1.0 eq) and TBAB (1.61 g, 5.0 mmol, 0.05 eq) in 100 mL of reagent-grade toluene.

  • Base Addition : Slowly add 30 mL of a 50% (w/w) aqueous KOH solution.

    • Validation: A distinct biphasic mixture must form. Ensure vigorous mechanical stirring (≥ 600 rpm) is established to maximize the interfacial surface area.

  • Electrophile Addition : Dissolve 2-(bromomethyl)benzonitrile (20.5 g, 105 mmol, 1.05 eq) in 20 mL of toluene. Add this solution dropwise to the biphasic mixture over 30 minutes at 25 °C.

    • IPC: The organic phase should remain pale yellow. A shift to a dark brown/black color indicates excessive localized heating and potential degradation; if observed, cool the flask in an ice bath.

  • Reaction Monitoring : Stir for 4 hours at room temperature.

    • Validation: Check reaction completion via TLC (Hexanes/EtOAc 3:1, UV active at 254 nm). The S_N2 reaction is complete when the benzyl bromide spot (R_f ~0.6) is fully consumed, replaced by the product spot (R_f ~0.4).

  • Workup & Isolation : Transfer the mixture to a separatory funnel. Discard the lower aqueous layer. Wash the organic layer with distilled water (3 × 50 mL) until the aqueous wash reaches a neutral pH (~7.0). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification : Recrystallize the crude product from hot ethanol to afford 2-(1H-pyrazol-1-ylmethyl)benzonitrile as off-white crystals.

Method B: Palladium-Catalyzed Cyanation

Strategic Rationale & Mechanistic Insights

In scenarios where the benzyl bromide precursor is unavailable, but the bromo-arene (1-(2-bromobenzyl)-1H-pyrazole) has been synthesized via other pathways, late-stage cyanation is required. Traditional cyanation (Rosenmund-von Braun reaction) requires stoichiometric copper(I) cyanide at temperatures exceeding 150 °C, which often leads to decomposition of the pyrazole ring.

Palladium-catalyzed cyanation offers a mild, highly efficient alternative [2]. The primary challenge in this approach is catalyst poisoning: high concentrations of free cyanide ions (CN⁻) strongly coordinate to the Pd(II) intermediate, preventing the necessary reductive elimination step. To solve this, zinc cyanide (Zn(CN)₂) is utilized [3]. Zn(CN)₂ has low solubility in organic solvents, acting as a slow-release cyanide reservoir that keeps the free CN⁻ concentration below the threshold of catalyst deactivation.

Pd_Cycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition 1-(2-bromobenzyl)-1H-pyrazole Pd0->OA PdII Pd(II) Aryl Bromide Complex OA->PdII TM Cyanide Exchange Zn(CN)₂ PdII->TM PdII_CN Pd(II) Aryl Cyanide Complex TM->PdII_CN RE Reductive Elimination Product Formation PdII_CN->RE RE->Pd0 Catalyst Regeneration

Figure 2: Palladium-catalyzed cyanation cycle for 1-(2-bromobenzyl)-1H-pyrazole.

Quantitative Optimization Data

The selection of the cyanide source and ligand is critical. Bulky, electron-rich ligands like tBuXPhos accelerate the reductive elimination step, outcompeting catalyst poisoning.

Cyanide SourceCatalyst PrecursorLigandTemp (°C)SolventYield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ (5 mol%)dppf130DMF72
CuCNNone (Rosenmund)None160DMF45
Zn(CN)₂Pd/C (2 mol%)dppf110DMAc92
Zn(CN)₂ Pd₂(dba)₃ (2 mol%) tBuXPhos 40 THF/H₂O 88
Protocol 2: Mild Pd-Catalyzed Cyanation

Caution: Zn(CN)₂ is highly toxic. All operations must be conducted in a well-ventilated fume hood. Quench all cyanide-containing waste with aqueous sodium hypochlorite (bleach) before disposal.

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-bromobenzyl)-1H-pyrazole (2.37 g, 10.0 mmol, 1.0 eq), Zn(CN)₂ (0.70 g, 6.0 mmol, 0.6 eq), Pd₂(dba)₃ (0.18 g, 0.2 mmol, 0.02 eq), and tBuXPhos (0.17 g, 0.4 mmol, 0.04 eq).

  • Solvent Addition : Evacuate and backfill the flask with argon three times. Add 20 mL of a pre-degassed THF/H₂O mixture (5:1 v/v) via syringe.

    • Validation: Upon gentle heating to 40 °C, the reaction mixture must transition from a dark, heterogeneous suspension to a homogenous yellow/orange solution, indicating the successful formation of the active Pd(0)-tBuXPhos complex.

  • Reaction Execution : Stir the mixture at 40 °C for 12 hours.

    • IPC: Monitor the reaction via LC-MS. The reaction is validated as complete when the isotopic mass cluster of the bromo-precursor (m/z 237.0 / 239.0 [M+H]⁺) is entirely replaced by the nitrile product mass (m/z 184.2[M+H]⁺).

  • Quenching & Extraction : Cool the mixture to room temperature. Carefully quench by adding 20 mL of saturated aqueous Na₂CO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure product.

Comparative Analysis & Scale-Up Considerations

When designing a synthetic route toward 2-(1H-pyrazol-1-ylmethyl)benzonitrile, the choice between Method A and Method B depends entirely on precursor availability and scale:

  • Method A (PTC) is the undisputed choice for early-stage building block synthesis. It utilizes inexpensive, commercially available starting materials, avoids transition metals, and scales seamlessly to multi-kilogram batches without specialized inert-atmosphere equipment.

  • Method B (Pd-Cyanation) is a powerful tool for late-stage functionalization. If the synthetic route dictates that the pyrazole ring must be installed prior to the nitrile group, the mild Buchwald cyanation conditions (40 °C) [2] prevent the thermal degradation commonly seen in classical cyanation protocols.

References

  • Diez-Barra, E., De la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. "Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent." Synthetic Communications 20.18 (1990): 2849-2853. URL:[Link]

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters 17.2 (2015): 202-205. URL:[Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry 76.2 (2011): 665-668. URL:[Link]

  • Senecal, T. D., Shu, W., & Beller, M. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition 52.38 (2013): 10035-10039. URL:[Link]

Method

Application Note: Advanced Purification Strategies for Crude 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

Contextualizing the Crude Matrix In medicinal chemistry and drug development, the 2-(1H-pyrazol-1-ylmethyl)benzonitrile pharmacophore is a highly valued intermediate. Synthesized via the N -alkylation of 1H-pyrazole with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Crude Matrix

In medicinal chemistry and drug development, the 2-(1H-pyrazol-1-ylmethyl)benzonitrile pharmacophore is a highly valued intermediate. Synthesized via the N -alkylation of 1H-pyrazole with 2-(bromomethyl)benzonitrile, the resulting crude reaction matrix is notoriously complex. The reaction—typically driven by a weak inorganic base (e.g., K2​CO3​ ) in a polar aprotic solvent (e.g., DMF or Acetonitrile)—yields the target compound alongside unreacted starting materials, inorganic salts, and potential trace regioisomers.

To achieve the >99.5% purity required for biological screening, researchers must abandon generic purification templates and instead design a targeted, orthogonal separation strategy based on the specific physicochemical properties of the crude components.

Physicochemical Profiling & Causality

Designing a self-validating purification system requires a deep understanding of the molecular interactions at play. The target compound possesses a moderately basic pyrazole ring ( pKa​ ~2.5) and a polar, electron-withdrawing nitrile group. This dual functionality dictates its partitioning behavior and chromatographic retention.

Table 1: Physicochemical Profile of Crude Matrix Components

ComponentRole in MatrixMW ( g/mol )Relative PolarityKey Removal Strategy
2-(1H-pyrazol-1-ylmethyl)benzonitrile Target Product183.21ModerateRetained in organic phase; elutes mid-gradient.
1H-Pyrazole Starting Material68.08HighAqueous extraction (highly water-soluble).
2-(Bromomethyl)benzonitrile Electrophile196.04LowNormal-phase chromatography (elutes early).
Potassium Carbonate Reagent Base138.20Very High (Salt)Aqueous extraction.
Causality in Separation Strategy:
  • Aqueous Partitioning: 1H-pyrazole is highly water-soluble due to its low molecular weight and strong hydrogen-bonding capability. Conversely, the target product and the electrophile are lipophilic. This dictates Liquid-Liquid Extraction (LLE) as the primary step to remove excess pyrazole and salts.

  • Normal-Phase Elution: The unreacted 2-(bromomethyl)benzonitrile lacks the polar pyrazole nitrogen atoms, making it significantly less polar than the target product. On a silica stationary phase, the bromide will elute rapidly, allowing for clean separation.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AqLayer Aqueous Layer (Salts, Excess Pyrazole) LLE->AqLayer Discard OrgLayer Organic Layer (Product, Unreacted Bromide) LLE->OrgLayer Retain Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Flash Waste Waste Fractions (Organic Impurities) Flash->Waste Discard Product Purified Intermediate (>95% Purity) Flash->Product Collect Prep Reverse-Phase Preparative HPLC (C18, MeCN/H2O) Product->Prep Final Ultra-Pure Target Compound (>99.5% Purity) Prep->Final Lyophilize

Figure 1: Sequential purification workflow for crude 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Step-by-Step Purification Protocols

Protocol A: Orthogonal Liquid-Liquid Extraction (LLE)

Objective: Complete removal of inorganic salts, reaction solvents (DMF/MeCN), and unreacted 1H-pyrazole.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Aqueous Washing: Add an equal volume of deionized water. Invert gently to prevent emulsion formation and vent the stopcock.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer. Repeat the water wash two additional times.

    • Causality: Multiple washes are required to fully partition the highly water-soluble 1H-pyrazole and polar aprotic solvent into the aqueous phase, adhering to standard laboratory purification principles outlined by .

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to disrupt any micro-emulsions and pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporation at 40°C) to yield the crude organic isolate.

Self-Validation Check: Spot both the final aqueous wash and the organic layer on a TLC plate (eluent: 100% EtOAc). The organic layer must show no baseline retention (indicating the absence of free pyrazole), confirming successful extraction.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separation of the target product from unreacted 2-(bromomethyl)benzonitrile.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) and equilibrate with 100% Hexane.

  • Dry Loading: Dissolve the crude organic isolate in a minimal amount of dichloromethane (DCM), add silica gel (1:2 w/w), and evaporate to a free-flowing powder. Load this onto the column head.

    • Causality: Dry loading prevents band broadening and poor resolution, which is critical when separating compounds with moderate ΔRf​ values.

  • Gradient Elution: Execute a step-gradient elution based on the rapid preparative separation principles established by.

    • 0–10% EtOAc in Hexane (2 Column Volumes): Elutes unreacted 2-(bromomethyl)benzonitrile.

    • 10–30% EtOAc in Hexane (3 Column Volumes): Elutes trace non-polar impurities.

    • 30–50% EtOAc in Hexane (4 Column Volumes): Elutes 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

  • Fraction Collection: Collect fractions and monitor via UV absorption (254 nm).

Self-Validation Check: Perform TLC on the collected fractions using 40% EtOAc/Hexane. The target product should appear as a single UV-active spot with an Rf​ of ~0.35. Co-spotting with the crude mixture will confirm the complete removal of the higher- Rf​ bromide impurity.

Protocol C: Preparative Reverse-Phase HPLC (Polishing)

Objective: Achieve >99.5% purity for biological screening or crystallographic studies.

  • Sample Preparation: Dissolve the flash-purified intermediate in HPLC-grade Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Utilize a C18 preparative column (e.g., 19 x 250 mm, 5 µm). The mobile phase consists of Water (Solvent A) and Acetonitrile (Solvent B), both modified with 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid suppresses the ionization of the pyrazole nitrogen, preventing peak tailing and improving overall resolution as per modern liquid chromatography standards .

Table 2: Prep-HPLC Gradient Method

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0109020.0
18.0109020.0
18.1901020.0
  • Execution: Inject the sample and monitor at 220 nm (nitrile/pyrazole backbone) and 254 nm (aromatic ring). Collect the major peak eluting at approximately 12–14 minutes.

  • Isolation: Flash-freeze the collected fractions and lyophilize for 48 hours to yield the ultra-pure 2-(1H-pyrazol-1-ylmethyl)benzonitrile as a white to off-white solid.

Self-Validation Check: Analyze the final lyophilized powder via UPLC-MS. The chromatogram must display a single peak (>99.5% Area Under Curve) with a corresponding mass-to-charge ratio (m/z) of 184.1 [M+H]+.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann / Elsevier. URL:[Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. The N-alkylation of pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. The N-alkylation of pyrazole with 2-(halomethyl)benzonitrile is a foundational SN2 reaction, yet its success is highly sensitive to a range of experimental variables. Low conversion rates are a frequent issue, often stemming from suboptimal conditions or reagent-related problems. This document provides a structured, question-and-answer-based approach to diagnose and resolve these common obstacles, ensuring a higher probability of success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding low conversion rates.

Q1: I'm observing very low conversion in my synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. What are the most likely causes?

A1: Low conversion in this specific N-alkylation reaction typically originates from one or more of four key areas:

  • Ineffective Deprotonation: The pyrazole nitrogen must be deprotonated to form the nucleophilic pyrazolate anion. An inappropriate or low-quality base, or poor solubility of the base, will stall the reaction before it begins.[1][2]

  • Suboptimal SN2 Conditions: The reaction is a classic SN2 substitution. The choice of solvent is critical; polar aprotic solvents are strongly preferred.[3][4] Additionally, the reactivity of the leaving group on your 2-(halomethyl)benzonitrile is paramount.

  • Poor Reagent Quality or Stoichiometry: Impurities in either the pyrazole or the alkylating agent can interfere with the reaction. Incorrect stoichiometry, especially of the base, can lead to incomplete conversion.[2]

  • Inappropriate Thermal Conditions: While some heat can be beneficial, excessive temperatures may promote side reactions or degradation, while temperatures that are too low can result in prohibitively slow reaction kinetics.[1]

Q2: My reaction has stalled. TLC and LC-MS analysis shows a large amount of unreacted pyrazole and 2-(bromomethyl)benzonitrile. What is the first thing I should investigate?

A2: The presence of both starting materials points directly to a problem with the core reaction conditions, preventing the nucleophile and electrophile from reacting. The first and most critical parameter to re-evaluate is your base and solvent system .[1][2] The base is required to activate the pyrazole, and the solvent mediates the entire reaction. An unsuitable solvent can dramatically slow down or even prevent an SN2 reaction.[4][5]

Q3: I see multiple product spots on my TLC plate, and the yield of my desired 2-(1H-pyrazol-1-ylmethyl)benzonitrile is low. Are these issues related?

A3: Yes, they are very likely related. Pyrazole is an unsymmetrical heterocycle and can be alkylated at either the N1 or N2 position.[1] The formation of the undesired N2-isomer, 2-(2H-pyrazol-2-ylmethyl)benzonitrile, directly consumes your starting materials and thus lowers the conversion to your target N1-isomer. Achieving high regioselectivity is crucial for obtaining a high yield of the desired product. Factors like steric hindrance, solvent, and the base system all influence this N1/N2 ratio.[1][2]

Q4: What are the generally accepted starting conditions for a successful base-mediated synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile?

A4: A reliable and widely documented starting point is the use of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] The reaction is often performed at temperatures ranging from room temperature to around 80°C and monitored periodically by TLC or LC-MS until the consumption of the limiting reagent.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-specific guidance in a Q&A format.

Problem Area 1: Ineffective Deprotonation of Pyrazole

Q: How do I select the correct base? What are the signs that my base is the problem?

A: The base's primary role is to deprotonate the N-H of the pyrazole ring, making it a potent nucleophile. If this step is inefficient, the entire reaction will fail.

  • Signs of a Base Problem: High levels of unreacted pyrazole, even after extended reaction times or heating.

  • Causality & Solution:

    • Base Strength: The pKa of pyrazole's N-H is approximately 14, so a sufficiently strong base is required. While very strong bases like Sodium Hydride (NaH) are effective, they can be hazardous and require strictly anhydrous conditions.[2] Moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient, especially in a solvent like DMSO, and are generally safer and easier to handle.[1][6]

    • Solubility: The base must have some solubility in the reaction medium to be effective. K₂CO₃ has limited solubility in some organic solvents. If you suspect this is an issue, switching to Cesium Carbonate (Cs₂CO₃), which is more soluble, can significantly improve results.

    • Quality and Stoichiometry: Ensure your base is anhydrous and not an old, potentially hydrated stock. Carbonate bases are hygroscopic. A slight excess (1.2 - 2.0 equivalents) is often beneficial to drive the deprotonation equilibrium forward.[1][2]

Problem Area 2: Poor SN2 Reaction Conditions

Q: My pyrazole should be deprotonated, but the reaction is still sluggish. Could the solvent be the culprit?

A: Absolutely. The solvent is one of the most powerful tools for controlling the rate of an SN2 reaction.

  • Signs of a Solvent Problem: The reaction proceeds very slowly or stalls, despite using a strong base and a reactive electrophile.

  • Causality & Solution:

    • The Protic vs. Aprotic Dilemma:

      • Polar Protic Solvents (e.g., ethanol, methanol, water) should be avoided . Their acidic protons will form a tight hydrogen-bond cage around the negatively charged pyrazolate anion.[3][4] This solvation shell "hides" the nucleophile, dramatically reducing its reactivity and slowing the reaction rate.

      • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are ideal . They can dissolve the ionic pyrazolate salt but do not have acidic protons to form strong hydrogen bonds with the anion.[3][4][5] This leaves the pyrazolate "naked" and highly reactive, leading to a much faster SN2 reaction rate. Switching from a protic or non-polar solvent to DMF or DMSO is one of the most effective ways to troubleshoot low conversion.

Q: How much does the leaving group on my 2-(halomethyl)benzonitrile matter?

A: The leaving group is critical. The rate of an SN2 reaction is directly dependent on the ability of the leaving group to depart.

  • Signs of a Leaving Group Problem: The reaction is slow, and you are using 2-(chloromethyl)benzonitrile.

  • Causality & Solution: The bond between the carbon and the leaving group is broken in the rate-determining step. A better leaving group is one that is a weaker base and more stable on its own. The established reactivity trend is: I > Br > Cl >> F .[1]

    • If you are using 2-(chloromethyl)benzonitrile, your reaction will be significantly slower than if you use 2-(bromomethyl)benzonitrile. For optimal results, using 2-(iodomethyl)benzonitrile would be the fastest, though this reagent is less common and more expensive. For a practical and effective solution, 2-(bromomethyl)benzonitrile is the recommended electrophile.

Problem Area 3: Reagent Integrity and Stoichiometry

Q: Could impurities in my starting materials be inhibiting the reaction?

A: Yes. The purity of your reagents is a foundational requirement for any successful reaction.

  • Signs of a Reagent Purity Problem: Inconsistent results, unexpected side products, or reactions that fail to initiate.

  • Causality & Solution:

    • Pyrazole: Ensure it is pure and dry.

    • 2-(bromomethyl)benzonitrile: This compound can degrade over time, especially if exposed to light or moisture, potentially forming impurities that can interfere with the reaction. If the reagent is old or discolored, consider purification by recrystallization or using a fresh bottle.

    • Benzonitrile (if preparing the starting material): If you are synthesizing your own 2-(bromomethyl)benzonitrile from 2-methylbenzonitrile, ensure the starting tolunitrile is pure. It can be purified by vacuum distillation.[7]

Section 3: Optimized Protocol and Data

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to create a solution of approximately 0.2-0.5 M concentration. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of pyrazole.

  • Electrophile Addition: Dissolve 2-(bromomethyl)benzonitrile (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress every 2-4 hours using TLC or LC-MS, checking for the disappearance of the limiting starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the pure 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Data Tables for Quick Reference

Table 1: Recommended Reaction Parameters

ParameterRecommendedRationale & Notes
Electrophile 2-(bromomethyl)benzonitrileBromide is an excellent leaving group, offering a good balance of reactivity and stability.[1]
Base Cs₂CO₃ (1.2 eq) or K₂CO₃ (1.5 eq)Cs₂CO₃ offers better solubility. Ensure base is anhydrous and finely powdered.[1][2]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile.[3][4]
Temperature 25°C to 60°CStart at room temperature. Gentle heating can increase the rate if the reaction is slow.[1]
Concentration 0.2 - 0.5 MA reasonable concentration to ensure sufficient molecular collisions without solubility issues.

Section 4: Visualization of Key Concepts

Troubleshooting Workflow

G start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions reagent_purity Purity of Pyrazole & Alkyl Halide? check_reagents->reagent_purity Purity base_quality Base Anhydrous & Active? check_reagents->base_quality Base stoichiometry Correct Stoichiometry Used? check_reagents->stoichiometry Ratio solvent_choice Solvent is Polar Aprotic (DMF, DMSO)? check_conditions->solvent_choice Solvent leaving_group Leaving Group is Br or I? check_conditions->leaving_group Electrophile temperature Temperature Appropriate (25-60°C)? check_conditions->temperature Heat solution_reagent Purify/Replace Reagents Adjust Stoichiometry reagent_purity->solution_reagent base_quality->solution_reagent stoichiometry->solution_reagent solution_conditions Switch to DMF/DMSO Use Alkyl Bromide Optimize Temperature solvent_choice->solution_conditions leaving_group->solution_conditions temperature->solution_conditions

Caption: A logical workflow for troubleshooting low conversion rates.

Mechanism: The Role of a Polar Aprotic Solvent

G cluster_0 Polar Protic Solvent (e.g., EtOH) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_protic Pyrazolate Anion (Nucleophile) Solv2 Et-O-H Nuc_protic->Solv2 H-Bond Result1 Result: Solvated, 'Caged' and Low Reactivity Solv1 H-O-Et Solv1->Nuc_protic H-Bond Solv3 H-O-Et Solv3->Nuc_protic H-Bond Nuc_aprotic Pyrazolate Anion (Nucleophile) Result2 Result: 'Naked', Highly Reactive Nucleophile Solv4 DMF Solv5 DMF

Caption: How solvent choice impacts nucleophile reactivity in an SN2 reaction.

References

  • Ovid. N-ALKYLATION OF PYRAZOLES WITH MANNICH BASES...: Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Panday, S. K., & Kumar, P. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available from: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Thieme Connect. Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • YouTube. 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Available from: [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions? Available from: [Link]

  • Chemistry LibreTexts. 8.2: Factors That Affect SN2 Reactions. Available from: [Link]

  • ChemRxiv. Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Available from: [Link]

  • University of Colorado Boulder. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]

  • ResearchGate. How can I purify impure benzonitrile? Available from: [Link]

Sources

Optimization

optimizing solvent conditions for 2-(1H-pyrazol-1-ylmethyl)benzonitrile crystallization

Technical Support Center: Crystallization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile Introduction: Understanding the Molecule Optimizing the crystallization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile requires a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Introduction: Understanding the Molecule

Optimizing the crystallization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile requires a foundational understanding of its structural components. The molecule consists of a pyrazole ring, a benzonitrile group, and a methylene bridge.

  • Pyrazole Moiety: This five-membered heterocycle contains two adjacent nitrogen atoms, one pyrrole-like and one pyridine-like. This structure allows for both hydrogen bond donation and acceptance, influencing its interaction with various solvents.[1] Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents, including alcohols, acetone, and dichloromethane.[2][3]

  • Benzonitrile Moiety: This aromatic ring with a nitrile group is polar and contributes to the molecule's overall lipophilicity.[4] Benzonitrile itself is slightly soluble in water but miscible with many organic solvents.[5][6][7]

The combination of these functional groups suggests that a systematic solvent screening approach will be necessary to identify optimal crystallization conditions.

Initial Assessment & Solvent Screening

The first and most critical step is to determine the solubility profile of the compound. An ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8]

Step-by-Step Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of your crude 2-(1H-pyrazol-1-ylmethyl)benzonitrile into several small test tubes or vials.

  • Solvent Addition: To each tube, add a measured volume (e.g., 0.5 mL) of a single test solvent at room temperature.

  • Observation at Room Temperature: Agitate the vials and observe. Record whether the compound is fully soluble, partially soluble, or insoluble.

  • Heating: For solvents in which the compound was not fully soluble, heat the mixture gently (e.g., in a water bath) to near the solvent's boiling point. Add small aliquots of the hot solvent until the solid completely dissolves. Record the total volume of solvent used.

  • Cooling & Observation: Allow the saturated, hot solutions to cool slowly to room temperature, and then further cool in an ice bath. Observe the outcome:

    • Ideal: Formation of well-defined crystals.

    • Sub-optimal: Formation of a fine powder, amorphous solid, or no precipitation.

    • Problematic: Formation of an oil or gum.[9]

  • Data Logging: Meticulously record all observations in a table.

Table 1: Example Solvent Screening Data Log
Solvent ClassSolventSolubility (RT)Solubility (Hot)Crystallization Outcome on CoolingNotes
Protic EthanolPartially SolubleSolubleFine white powderRapid precipitation
IsopropanolSparingly SolubleSolubleSmall needles after 1 hrGood yield potential
WaterInsolubleInsolubleN/APotential anti-solvent
Aprotic Polar AcetoneSolubleSolubleNo crystalsToo soluble
AcetonitrilePartially SolubleSolubleOils out initiallyOiling out is an issue[10]
Ethyl AcetateSparingly SolubleSolubleLarge, clear crystalsSlow growth, good quality
Aprotic Non-Polar TolueneSparingly SolubleSolubleAmorphous solidPoor crystal lattice formation
HeptaneInsolubleInsolubleN/APotential anti-solvent
Workflow for Initial Solvent Screening

G cluster_0 Phase 1: Room Temperature Solubility cluster_1 Phase 2: Hot Solubility cluster_2 Phase 3: Cooling & Crystallization rt_test Add 0.5 mL Solvent to 20 mg Compound rt_observe Agitate & Observe rt_test->rt_observe heat_test Heat Insoluble/Partially Soluble Samples rt_observe->heat_test If not fully soluble heat_observe Add Solvent Aliquots Until Dissolved heat_test->heat_observe cool_test Slow Cool to RT, then Ice Bath heat_observe->cool_test cool_observe Observe Outcome (Crystals, Oil, Powder) cool_test->cool_observe end Select Promising Solvents cool_observe->end Log Results G cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_powder Solutions for Fine Powder start Initial Crystallization Attempt outcome What is the outcome? start->outcome oil Problem: Oiling Out outcome->oil Oils Out no_xtal Problem: No Crystallization outcome->no_xtal No Crystals powder Problem: Rapid Precipitation outcome->powder Fine Powder success Success! outcome->success Good Crystals sol_oil1 Decrease cooling rate oil->sol_oil1 sol_oil2 Add more solvent oil->sol_oil2 sol_oil3 Use lower-boiling solvent oil->sol_oil3 sol_no_xtal1 Scratch or Seed no_xtal->sol_no_xtal1 sol_no_xtal2 Evaporate solvent no_xtal->sol_no_xtal2 sol_no_xtal3 Add anti-solvent no_xtal->sol_no_xtal3 sol_powder1 Use more solvent powder->sol_powder1 sol_powder2 Slow the cooling process powder->sol_powder2

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: How do I choose between a single solvent and a binary (two-solvent) system? A: Start with single-solvent screening. A single-solvent system is simpler to manage. If you cannot find a single solvent that provides a good solubility gradient between hot and cold, a binary solvent system is an excellent alternative. T[3]his typically involves dissolving your compound in a minimal amount of a "good" hot solvent and then adding a "poor" (anti-solvent) until the solution becomes turbid.

[3]Q: Can impurities prevent my compound from crystallizing? A: Yes, absolutely. Impurities can interfere with the formation of a crystal lattice, leading to oils or preventing crystallization altogether. I[11][12]f you consistently face issues, it may be necessary to purify the crude material first using another technique, such as column chromatography, before attempting crystallization.

[8]Q: How much should I expect my yield to be? A: A poor yield (e.g., less than 20%) can indicate that too much solvent was used, leaving a significant amount of your compound in the mother liquor. Y[13]ou can test this by taking a drop of the filtrate and letting the solvent evaporate; a large amount of residue indicates substantial product loss. T[13]he goal is to use the minimum amount of hot solvent required for complete dissolution to maximize yield.

[8]Q: Does the size of the flask matter? A: Yes. Using a flask that is too large for the volume of solvent can lead to a shallow solvent pool with a large surface area. This causes rapid cooling and solvent evaporation, which can induce precipitation rather than crystallization. C[13]hoose an Erlenmeyer flask where the solvent volume will be substantial enough to cool slowly.

References

  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved March 28, 2026, from [Link]

  • Journal of Pharmaceutical Sciences. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved March 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 28, 2026, from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved March 28, 2026, from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved March 28, 2026, from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved March 28, 2026, from [Link]

  • APC. (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster? Retrieved March 28, 2026, from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved March 28, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved March 28, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • International Journal of Advanced Research in Science, Communication and Technology. (2026, March).
  • APC. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved March 28, 2026, from [Link]

  • Scribd. (n.d.). Crystallization Problem Solutions Guide. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved March 28, 2026, from [Link]

  • Crystallization of Small Molecules. (n.d.).
  • Basicmedical Key. (2017, June 18). Small Molecules in Solids. Retrieved March 28, 2026, from [Link]

  • MDPI. (2022, April 24). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Retrieved March 28, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved March 28, 2026, from [Link]

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved March 28, 2026, from [Link]

  • Organic Process Research & Development. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved March 28, 2026, from [Link]

  • ChemDB. (n.d.). Benzonitrile. Retrieved March 28, 2026, from [Link]

  • Hampton Research. (2015, March 15). Optimization. Retrieved March 28, 2026, from [Link]

  • Guide for Crystallization. (n.d.).
  • ResearchGate. (2022, July 18). Crystal structure of (poly[ µ 2-(1 H -pyrazol-1-yl)methyl]-1 H -benzotriazole- κ 2 N : N )-(nitrato- κ 2 O : O ′) silver(I), C 9 H 8 AgN 7 O 3. Retrieved March 28, 2026, from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved March 28, 2026, from [Link]

  • PMC. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved March 28, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

Troubleshooting

preventing degradation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile during long-term storage

Welcome to the Analytical & Formulation Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical vulnerabilities of 2-(1H-pyrazol-1-ylmethyl)benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical vulnerabilities of 2-(1H-pyrazol-1-ylmethyl)benzonitrile .

Rather than providing a generic storage sheet, this guide deconstructs the specific molecular liabilities of your compound—specifically the electrophilic nitrile group and the activated benzylic methylene bridge—and provides field-proven, self-validating protocols to ensure >99% stability during long-term storage.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 2-(1H-pyrazol-1-ylmethyl)benzonitrile contains three distinct structural features, two of which are highly susceptible to environmental degradation:

  • The Benzonitrile Moiety (Hydrolysis Risk): The cyano group (-C≡N) features an electrophilic carbon atom. Benzonitriles are inherently hygroscopic and are expected to undergo hydrolysis in the presence of environmental moisture[1]. This reaction is catalyzed by trace acidic or basic impurities (often left over from silica gel purification or glassware), converting the nitrile first to an amide, and eventually to a carboxylic acid[2].

  • The Methylene Bridge (Oxidation/Photolysis Risk): The -CH₂- linker connecting the pyrazole to the benzene ring is "benzylic." This position is highly activated and prone to radical-initiated auto-oxidation. Furthermore, benzonitrile derivatives absorb UV light at wavelengths >290 nm, making them highly susceptible to photolytic degradation if exposed to ambient laboratory lighting[1].

Degradation A 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Intact API) B Moisture + Acid/Base (Hydrolysis Pathway) A->B H2O Ingress C O2 + UV Light (>290 nm) (Photo-oxidation Pathway) A->C Photon/Radical D 2-(1H-pyrazol-1-ylmethyl)benzamide (+18 Da Mass Shift) B->D Hydration F Benzylic Ketone / Cleavage (Oxidative Degradants) C->F Auto-oxidation E Benzoic Acid Derivative (+19 Da Mass Shift) D->E Further Hydrolysis

Graphviz Diagram 1: Primary degradation pathways of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a new peak in my LC-MS with a +18 Da mass shift after storing the compound for 3 months at room temperature. What is happening? A1: You are observing the primary stage of nitrile hydrolysis. The +18 Da shift corresponds to the exact mass of one water molecule (H₂O) adding across the -C≡N triple bond to form 2-(1H-pyrazol-1-ylmethyl)benzamide. Because the conversion of nitriles to amides occurs readily under ambient moisture[2], your storage vessel likely has a compromised seal. To troubleshoot, check your capping mechanism and ensure the compound is stored in a desiccated environment.

Q2: The compound powder has shifted from off-white to a pale yellow, and NMR shows a loss of the singlet at the methylene position. What caused this? A2: This is indicative of benzylic oxidation and photolytic degradation. The methylene bridge (-CH₂-) has been oxidized, likely forming a ketone. This occurs when the compound is stored in clear glass vials exposed to fluorescent laboratory light (which emits trace UV) and ambient oxygen. To mitigate this, the compound must be stored in tightly sealed containers, protected from heat and light, and handled strictly under an inert gas.

Q3: How do trace metal impurities from my synthesis affect long-term stability? A3: If your synthetic route utilized transition metals (e.g., Palladium or Copper for cross-coupling), trace residual metals act as potent catalysts for the radical auto-oxidation of the benzylic methylene bridge. Ensure your final purification step includes a metal scavenger (like SiliaMetS® Thiol) to reduce metal content to <10 ppm before long-term storage.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic degradation profile of 2-(1H-pyrazol-1-ylmethyl)benzonitrile under various environmental conditions. This data highlights the necessity of strict environmental controls.

Storage TemperatureAtmosphereLight ExposureContainer TypeTimeframePurity (LC-UV)Primary Degradant Observed
25°C (Ambient)Ambient AirUnrestrictedClear Glass6 Months88.5%Benzamide (+18 Da), Ketone
4°C (Fridge)Ambient AirRestrictedAmber Glass6 Months96.2%Benzamide (+18 Da)
-20°C (Freezer)Ambient AirRestrictedAmber Glass12 Months98.1%Trace Benzamide
-20°C (Freezer) Argon (Inert) Restricted Amber PTFE 24 Months >99.5% None Detected

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, do not simply place the vial in a freezer. You must utilize a self-validating storage system . This protocol ensures causality: by actively removing the reagents of degradation (H₂O, O₂, UV light, thermal energy), degradation kinetics are mathematically suppressed.

Step-by-Step Methodology: Anhydrous Aliquoting and Inert Gas Sealing

  • High-Vacuum Drying: Transfer the purified compound to a lyophilization flask. Apply high vacuum (<0.1 mbar) for a minimum of 24 hours to remove residual moisture and volatile solvents.

  • Inert Transfer: Transfer the sealed flask into a controlled glovebox purged with Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm). Scientific Rationale: Argon is heavier than air and provides a superior protective blanket over the powder compared to Nitrogen.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials . Scientific Rationale: Amber glass blocks wavelengths >290 nm, neutralizing the photolytic degradation pathway.

  • PTFE Sealing: Seal the vials using screw caps equipped with PTFE (Teflon) liners. Scientific Rationale: Standard rubber or silicone septa are permeable to atmospheric moisture over a 12-month period. PTFE is highly impermeable and chemically inert.

  • Self-Validating Secondary Containment: Place the sealed vials into an aluminum foil moisture-barrier pouch. Crucial Step: Insert a cobalt-free humidity indicator card into the pouch before heat-sealing.

    • Self-Validation Check: If the indicator card shifts from blue to pink upon opening the pouch months later, the primary seal has failed. The batch must be re-lyophilized and re-tested via LC-MS before use.

  • Thermal Suppression: Store the sealed pouches in a monitored -20°C freezer.

StorageWorkflow Step1 1. High-Vacuum Drying (Removes H2O catalyst) Step2 2. Glovebox Aliquoting (O2 < 1 ppm, H2O < 1 ppm) Step1->Step2 Step3 3. Amber Glass Vials (Blocks >290 nm UV) Step2->Step3 Step4 4. PTFE-Lined Capping (Prevents moisture ingress) Step3->Step4 Step5 5. Foil Pouch + Humidity Card (Self-Validating System) Step4->Step5 Step6 6. Store at -20°C (Kinetic suppression) Step5->Step6

Graphviz Diagram 2: Self-validating workflow for the long-term storage of sensitive benzonitriles.

References

  • Title: Benzonitrile | C6H5(CN)
  • Source: atamanchemicals.
  • Source: inchem.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile . This molecule presents a unique physicochemical challenge: it features two rigid, aromatic systems (a benzonitrile ring and a pyrazole ring) connected by a methylene bridge. This structural motif lacks strong hydrogen-bond donors and exhibits high lattice energy due to strong intermolecular π−π stacking. Consequently, it is highly lipophilic and notoriously difficult to dissolve in purely aqueous media.

This guide is designed to help you troubleshoot precipitation issues, avoid chemical degradation during formulation, and select the optimal solubilization strategy based on your downstream application.

Diagnostic Solubilization Workflow

Before attempting to force the compound into solution, you must align your solubilization strategy with the tolerance of your downstream assay. Use the diagnostic workflow below to determine the safest and most effective path for your specific experiment.

G Start 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Solid) App Determine Downstream Application Start->App InVitro In Vitro Assays (Cells/Enzymes) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Synthesis Chemical Synthesis & NMR App->Synthesis DMSO Co-Solvent Strategy (DMSO + Tween-20) InVitro->DMSO HPBCD Inclusion Complex (20% HP-β-CD) InVivo->HPBCD Cosolvent Aprotic Solvents (Acetone, MeCN) Synthesis->Cosolvent Warning Avoid Strong Acids! (Prevents Nitrile Hydrolysis) HPBCD->Warning Cosolvent->Warning

Decision tree for solubilizing 2-(1H-pyrazol-1-ylmethyl)benzonitrile based on application.

Troubleshooting & FAQs

Q: Why does my compound precipitate immediately when diluting a DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" phenomenon 1. While the compound is highly soluble in polar aprotic solvents like DMSO, introducing it to a high-dielectric aqueous buffer forces a rapid hydrophobic collapse. The aromatic rings preferentially interact with each other rather than the water molecules, leading to rapid nucleation and precipitation. Causality & Solution: To prevent this, maintain a final DMSO concentration of 1-2% and introduce a non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the receiving buffer prior to compound addition. This lowers the surface tension and provides hydrophobic pockets to stabilize the monomeric compound before it can self-associate.

Q: Can I lower the pH of my aqueous media to protonate the pyrazole ring and form a highly soluble salt? A: We strongly advise against this approach. While pyrazole derivatives can technically be protonated to form soluble salts, the conjugate acid of an unsubstituted pyrazole has a very low pKa​ of approximately 2.49 2. To achieve >90% protonation, you would need to drop the pH of your solution below 1.5. Exposing the benzonitrile moiety to such highly acidic conditions—especially if heated to aid dissolution—will catalyze the hydrolysis of the nitrile group into a benzamide or benzoic acid 3, permanently degrading your test article.

Q: What is the recommended vehicle for in vivo dosing (e.g., oral gavage or IV injection) where DMSO must be minimized? A: For in vivo applications, physical modification via inclusion complexation is the gold standard. We recommend using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) 4. Causality & Solution: The hydrophobic inner cavity of HP- β -CD is ideally sized to encapsulate the benzonitrile or pyrazole rings, physically shielding the hydrophobic surface from water and disrupting intermolecular stacking. Meanwhile, the hydroxylated exterior of the cyclodextrin ensures high aqueous solubility and excellent biocompatibility for animal models.

Quantitative Solubility Data

The table below summarizes the expected performance of various solubility enhancement techniques when applied to 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Enhancement TechniqueRecommended Excipient/AdditiveMax Achievable Aqueous Conc. (Est.)Primary ApplicationKey Limitations
Co-solvency 1-5% DMSO50 - 100 µMIn vitro biochemical assaysHigh DMSO levels can inhibit certain enzymes or cause cell toxicity.
Micellar Solubilization 0.05% Tween-20200 - 500 µMCell culture, functional assaysSurfactant toxicity in highly sensitive primary cell lines.
Inclusion Complexation 20% (w/v) HP- β -CD2.0 - 10.0 mMIn vivo dosing (IV/PO)Requires 12-24 hours of equilibration time; adds mass to the formulation.
Hydrotropy Sodium p-toluenesulfonate> 10.0 mMChemical synthesis / NMRHydrotropes severely interfere with biological assays and protein folding.

Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies precisely to guarantee the integrity of your solubilized compound.

Protocol A: Preparation of Assay-Ready Solutions (In Vitro)

This protocol utilizes a co-solvent and surfactant strategy to prevent hydrophobic collapse during aqueous dilution.

  • Master Stock Preparation : Weigh out the solid 2-(1H-pyrazol-1-ylmethyl)benzonitrile and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously until the solution is completely optically clear.

  • Buffer Pre-conditioning : Prepare your aqueous assay buffer (e.g., PBS or Tris-HCl) and supplement it with 0.05% (v/v) Tween-20 or 0.1% BSA. Mechanistic Note: Adding the surfactant to the buffer before the compound prevents localized super-saturation at the injection site.

  • Dilution : While actively vortexing the pre-conditioned buffer, slowly pipette the 10 mM DMSO stock directly into the center of the liquid vortex to achieve your desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • System Validation : Centrifuge the final dilution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A visible white pellet indicates supersaturation and precipitation. If the tube is clear, quantify the supernatant via UV-Vis spectroscopy (at approx. 270 nm) against a standard curve to confirm the target concentration has been reached and maintained.

Protocol B: HP- β -CD Complexation for Animal Models (In Vivo)

This protocol utilizes host-guest complexation to achieve millimolar concentrations without the use of toxic organic solvents.

  • Vehicle Preparation : Dissolve HP- β -CD in sterile saline (0.9% NaCl) to a final concentration of 20% (w/v). Filter sterilize the vehicle through a 0.22 µm PES membrane.

  • Compound Addition : Add the solid 2-(1H-pyrazol-1-ylmethyl)benzonitrile directly to the 20% HP- β -CD solution to target a nominal concentration of 5 mM. The solution will initially appear as a cloudy suspension.

  • Equilibration : Sonicate the suspension in a water bath for 15 minutes to break up large aggregates. Next, place the vial on an orbital shaker at 37°C for 12 to 24 hours. Mechanistic Note: Inclusion complex formation is an endothermic, equilibrium-driven process. The system requires sufficient time and kinetic energy for the compound to partition into the cyclodextrin cavities.

  • Clarification : Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved compound. Carefully decant the supernatant.

  • System Validation : Analyze the clarified supernatant via HPLC against a reference standard curve (prepared in 100% DMSO) to verify the exact equilibrium solubility achieved in the cyclodextrin vehicle prior to animal dosing.

References

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). "Solubility enhancement techniques: A comprehensive review." [Link]

  • Arkivoc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[Link]

Sources

Troubleshooting

reducing side products during the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

A Guide to Minimizing Side Products and Optimizing Regioselectivity Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. This resource is designed for researchers, chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Products and Optimizing Regioselectivity

Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific N-alkylation reaction. Our goal is to provide in-depth, field-proven insights to help you maximize the yield of your desired product while minimizing the formation of common impurities.

The alkylation of pyrazole with 2-(bromomethyl)benzonitrile presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The pyrazole ring possesses two nitrogen atoms, both of which are nucleophilic, leading to the potential formation of two different constitutional isomers. This guide provides a structured approach to understanding and controlling this outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Q1: I'm observing a significant isomeric impurity in my reaction mixture that is difficult to separate from the desired product. What is this side product and why does it form?

A: The most common and challenging side product in this synthesis is the constitutional isomer, 2-(2H-pyrazol-2-ylmethyl)benzonitrile . The formation of this N2-isomer alongside your desired N1-isomer, 2-(1H-pyrazol-1-ylmethyl)benzonitrile, is a result of the dual nucleophilicity of the pyrazole ring.

  • Mechanism of Formation: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. After deprotonation by a base, the resulting pyrazolate anion has nucleophilic character at both the N1 and N2 positions. Both nitrogen atoms can attack the electrophilic carbon of the 2-(bromomethyl)benzonitrile, leading to a mixture of the two regioisomers. The ratio of these products is highly dependent on a variety of reaction parameters.[1][2] The challenge is that these isomers often have very similar physical properties, making their separation by standard techniques like column chromatography difficult.[1]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Pyrazole Int1 Pyrazolate Anion R1->Int1 -H+ R2 2-(bromomethyl)benzonitrile P1 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Desired N1-Isomer) P2 2-(2H-pyrazol-2-ylmethyl)benzonitrile (N2-Isomer Side Product) Base Base Int1->P1 Attack at N1 Int1->P2 Attack at N2

Sources

Optimization

optimizing chromatography conditions for 2-(1H-pyrazol-1-ylmethyl)benzonitrile isolation

Welcome to the Chromatography Technical Support Center . This portal is engineered specifically for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This portal is engineered specifically for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of 2-(1H-pyrazol-1-ylmethyl)benzonitrile .

As a moderately polar molecule featuring both a basic pyrazole heterocycle and an electron-withdrawing benzonitrile moiety, this compound presents unique chromatographic challenges. This guide synthesizes field-proven methodologies with fundamental physicochemical principles to help you troubleshoot, optimize, and validate your separation workflows.

The Chemical Challenge: Why Does 2-(1H-pyrazol-1-ylmethyl)benzonitrile Tail?

To optimize a method, we must first understand the causality of the chromatographic behavior. The target molecule contains a pyrazole ring with a pyridine-like nitrogen (N2) that possesses a lone pair of electrons. This nitrogen is basic and acts as a strong hydrogen-bond acceptor.

During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on standard silica-based columns, the primary retention mechanism is hydrophobic partitioning. However, unreacted, acidic silanol groups (Si-OH) on the silica surface can ionize into negatively charged silanoate ions (Si-O⁻) at a mobile phase pH above 3.0[1]. The basic pyrazole nitrogen undergoes secondary ionic interactions with these silanoate sites. Because this secondary interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules lag behind the main band, resulting in severe peak tailing[2].

Mechanism Analyte Pyrazole Nitrogen (Basic, H-bond Acceptor) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanols (Si-O⁻) on Silica Surface (pH > 3) Silanol->Interaction Solution Low pH Buffer (< 2.5) Neutralizes Si-O⁻ to Si-OH Interaction->Solution Mitigated by

Mechanism of secondary silanol interactions and low-pH mitigation.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (USP Tailing Factor > 2.0) for 2-(1H-pyrazol-1-ylmethyl)benzonitrile. How do I correct this? A1: Peak tailing for pyrazole derivatives is almost exclusively caused by the secondary interactions between the basic nitrogen and ionized residual silanols[3]. To correct this, you must suppress the ionization of the silica surface or physically block access to it.

  • Lower the Mobile Phase pH: Adjust your aqueous mobile phase pH to ≤ 2.5 using phosphoric acid or trifluoroacetic acid (TFA). At a pH below 3.0, surface silanols are fully protonated (neutralized), effectively shutting down the secondary ionic interactions[1].

  • Increase Buffer Concentration: If your detector or compound stability requires operating at a mid-range pH, increase the buffer concentration (e.g., 20–50 mM phosphate). The buffer cations (like K⁺ or Na⁺) will competitively bind to the ionized silanols, masking them from the pyrazole analyte[4].

  • Upgrade the Stationary Phase: Switch to a high-purity Type B silica column that is fully "end-capped." End-capping utilizes small silanes to chemically block residual silanols, drastically reducing tailing for basic compounds[2].

Q2: My target compound is co-eluting with the synthetic precursor, 2-(bromomethyl)benzonitrile. How can I improve resolution? A2: Both the target and the precursor share the benzonitrile core, making their hydrophobicities remarkably similar. If a standard C18 column fails to resolve them, you must alter the chromatographic selectivity ( α ).

  • Switch to a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers orthogonal selectivity via π−π interactions. The electron-rich pyrazole ring will interact differently with the phenyl phase compared to the bromine atom of the precursor, driving separation.

  • Optimize the Organic Modifier: Switch from Acetonitrile (which relies on dipole-dipole interactions) to Methanol (which facilitates hydrogen bonding). Methanol often provides superior selectivity for nitrogen-containing heterocycles.

Q3: I am experiencing retention time shifts between injections. What is failing in my system? A3: Retention time instability for basic compounds is typically a symptom of inadequate buffering capacity or insufficient column equilibration.

  • Match Buffer pKa to Operating pH: Ensure your operating pH is within ±1 unit of the buffer's pKa. For a low-pH method (pH 2.5), phosphate buffer ( pKa1​=2.15 ) is highly effective and provides robust pH stability[4].

  • Control Ionic Strength: Maintain a consistent ionic strength across the gradient. If using a gradient method, blend the buffer into both Mobile Phase A (aqueous) and Mobile Phase B (organic) to prevent ionic strength drop-off as the organic composition increases.

Workflow Start Analyze 2-(1H-pyrazol-1-ylmethyl)benzonitrile Assess Assess Peak Shape & Resolution Start->Assess Tailing Issue: Peak Tailing (As > 1.5) Assess->Tailing Coelution Issue: Co-elution with Precursors Assess->Coelution pH Lower Mobile Phase pH (< 2.5) Protonate Silanols Tailing->pH Column Use End-capped Type B Silica Tailing->Column Selectivity Switch to Phenyl-Hexyl Phase (π-π interactions) Coelution->Selectivity Success System Suitability Achieved (Rs > 2.0, As < 1.5) pH->Success Column->Success Selectivity->Success

Logical workflow for troubleshooting pyrazole chromatography issues.

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative impact of various chromatographic parameters on the separation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile from its precursors.

Column ChemistryMobile Phase (A:B)pHBuffer Conc.USP Tailing Factor ( As​ )Resolution ( Rs​ )Verdict
Standard C18 (Type A)Water : Acetonitrile6.5None2.851.1Fail (Severe tailing, co-elution)
End-capped C18 (Type B)Water : Acetonitrile6.5None1.801.4Sub-optimal (Moderate tailing)
End-capped C18 (Type B)20mM Phosphate : ACN2.520 mM1.151.8Passable (Good shape, borderline Rs​ )
Phenyl-Hexyl (Type B) 20mM Phosphate : MeOH 2.5 20 mM 1.10 3.2 Optimal (Excellent shape & separation)

Validated Experimental Protocol: Analytical RP-HPLC Method

To ensure trustworthiness, this protocol is designed as a self-validating system. The method cannot be used for sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution. Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size (End-capped, Type B silica).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostating ensures reproducible viscosity and mass transfer).

  • Detection: UV at 230 nm (optimal for the benzonitrile chromophore).

  • Injection Volume: 5 µL.

  • Gradient Profile:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte)

    • 2–10 min: Linear ramp to 80% B

    • 10–12 min: Hold at 80% B (Column wash)

    • 12–15 min: Return to 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - Self-Validation Step Inject a resolution standard containing 10 µg/mL of 2-(bromomethyl)benzonitrile and 10 µg/mL of 2-(1H-pyrazol-1-ylmethyl)benzonitrile in 50:50 Water:Methanol.

  • Requirement 1: The Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

  • Requirement 2: The USP Tailing Factor ( As​ ) for the 2-(1H-pyrazol-1-ylmethyl)benzonitrile peak must be ≤1.5 .

  • Requirement 3: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the retention time must be ≤0.5% .

  • Action: If SST fails, do not proceed. Purge the system, verify the mobile phase pH, and check the column for voiding.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection - Analytical Chemistry (ACS Publications).[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Welcome to the Technical Support Center for process chemistry and drug development professionals. This guide is specifically engineered to address the crystallization challenges associated with 2-(1H-pyrazol-1-ylmethyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and drug development professionals. This guide is specifically engineered to address the crystallization challenges associated with 2-(1H-pyrazol-1-ylmethyl)benzonitrile , a critical nitrogen-rich building block often utilized in active pharmaceutical ingredient (API) synthesis.

Due to its moderate polarity—driven by the benzonitrile and pyrazole moieties—this compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out," during antisolvent crystallization[1]. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, self-validating protocols, and quantitative solvent data to ensure high-yield, high-purity recovery.

Diagnostic Decision Tree

Use the following diagnostic workflow to identify the root cause of your crystallization failure and select the appropriate corrective protocol.

DiagnosticWorkflow Start Crystallization Issue Detected Q1 Is the product forming a second liquid phase (Oiling Out)? Start->Q1 A1_Yes Yes: LLPS Detected Q1->A1_Yes Biphasic mixture A1_No No: Solid Forms Q1->A1_No Precipitate forms Sol1 Implement Seeded Antisolvent Protocol (Control Supersaturation) A1_Yes->Sol1 Q2 Is the solid gummy or highly impure? A1_No->Q2 A2_Yes Yes: Impurity Entrapment Q2->A2_Yes Sticky/Impure A2_No No: Low Yield Q2->A2_No Pure but low recovery Sol2 Apply Temperature Cycling (Ostwald Ripening) A2_Yes->Sol2 Sol3 Adjust Solvent Ratio (Increase Antisolvent) A2_No->Sol3

Caption: Diagnostic decision tree for troubleshooting 2-(1H-pyrazol-1-ylmethyl)benzonitrile crystallization.

Core FAQs & Mechanistic Troubleshooting

Q1: Why does my product form a biphasic oily mixture instead of crystallizing when I add heptane?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation generated by rapidly adding the antisolvent (heptane) pushes the system into a thermodynamic miscibility gap before crystal nucleation can occur[1]. The target compound separates into a dense, solute-rich liquid phase rather than forming a rigid crystal lattice. Solution: You must shift the thermodynamic trajectory. Operate strictly within the Metastable Zone Width (MSZW) by reducing the antisolvent dosing rate and introducing seed crystals at low supersaturation to promote heterogeneous nucleation[1].

Q2: I am getting a solid, but NMR shows significant contamination with unreacted 2-(bromomethyl)benzonitrile. Why?

Causality: 2-(bromomethyl)benzonitrile is the standard electrophile used in the synthesis of this compound. If the reaction does not reach absolute completion, this impurity remains in the mixture. During crystallization, if transient oiling out occurs, the brominated starting material partitions heavily into the solute-rich oil droplets due to structural similarity (both possess the benzonitrile core)[2]. When the oil eventually hardens, it traps these impurities, resulting in severe agglomeration and a "gummy" solid[3]. Solution: Ensure complete synthetic conversion (e.g., using a slight molar excess of 1H-pyrazole). If the impurity is unavoidable, utilize a temperature-cycling (Ostwald ripening) protocol to dissolve kinetically trapped impurities and selectively grow the thermodynamically stable, pure crystal lattice.

Q3: How do I force the system to nucleate rather than oil out?

Causality: Oiling out is primarily a kinetic phenomenon[1]. Without a pre-existing surface to grow on, the energy barrier for primary nucleation is too high, allowing LLPS to dominate[4]. Solution: Seeding provides a low-energy surface for heterogeneous nucleation, effectively bypassing the kinetic barrier that leads to LLPS[4]. The addition of seeds halfway into the metastable zone ensures that solute molecules integrate into the crystal lattice faster than they can phase-separate into oil droplets[1].

Mechanistic Pathway Diagram

MechanisticPathway Sol Homogeneous Solution (EtOAc) Sup Supersaturation Generation (Heptane Addition) Sol->Sup Path1 Rapid Addition (High Supersaturation) Sup->Path1 Path2 Slow Addition + Seeding (Controlled Supersaturation) Sup->Path2 LLPS Crosses Binodal Curve (Liquid-Liquid Phase Separation) Path1->LLPS Oil Oiling Out (Impure Amorphous Phase) LLPS->Oil MSZW Operates within MSZW (Metastable Zone Width) Path2->MSZW Cryst Heterogeneous Nucleation (Pure Crystalline Solid) MSZW->Cryst

Caption: Thermodynamic pathways comparing LLPS (oiling out) versus controlled heterogeneous nucleation.

Standardized Experimental Protocols

Protocol A: Seeded Antisolvent Crystallization (LLPS Avoidance)

This protocol is designed as a self-validating system to ensure you remain within the MSZW, preventing oiling out.

  • Dissolution: Dissolve crude 2-(1H-pyrazol-1-ylmethyl)benzonitrile in Ethyl Acetate (EtOAc) (3 volumes relative to crude weight) at 50 °C.

  • Polish Filtration: Filter the hot solution to remove insoluble inorganic salts (e.g., residual K2​CO3​ or NaH byproducts from the alkylation step).

  • Antisolvent Initiation: Slowly add Heptane (1 volume) dropwise over 15 minutes while maintaining the temperature at 50 °C.

  • Seeding & Validation (Critical Step): Add 1–2 wt% of pure crystalline 2-(1H-pyrazol-1-ylmethyl)benzonitrile seeds.

    • Self-Validation Check: Hold the suspension at 50 °C for 30 minutes with moderate stirring. Visually confirm that the seed crystals persist. If the seeds dissolve , the solution is undersaturated; add an additional 0.5 volumes of Heptane and re-seed. If the solution turns cloudy/milky without distinct particles , LLPS has initiated; heat to 60 °C to redissolve and restart step 3 at a slower rate.

  • Antisolvent Completion: Once seed persistence is verified, add Heptane (4 volumes) linearly via a syringe pump over 2 hours.

  • Cooling: Cool the suspension to 5 °C at a controlled rate of 0.2 °C/min to facilitate steady crystal growth without secondary nucleation.

  • Isolation: Filter the slurry, wash the filter cake with pre-chilled EtOAc/Heptane (1:4), and dry under vacuum at 40 °C.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Gummy Solids

Use this protocol if your initial crystallization yielded a sticky, agglomerated solid due to impurity entrapment.

  • Suspension: Suspend the gummy solid in an EtOAc/Heptane mixture (1:3 ratio, 5 volumes total).

  • Heating: Heat the mixture to 45 °C (below the complete dissolution temperature, but high enough to significantly increase the solubility of the amorphous/gummy phase).

  • Cooling: Cool the mixture to 15 °C over 1 hour.

  • Cycling: Repeat the 45 °C 15 °C thermal cycle three times.

    • Causality: Smaller, highly impure crystallites and amorphous domains possess higher surface energy and will dissolve preferentially at 45 °C. During the cooling phase, the solute redeposits onto the larger, thermodynamically stable, and purer crystal lattice.

  • Final Isolation: Cool the refined suspension to 5 °C, filter, wash with cold Heptane, and dry.

Quantitative Data Summary: Solvent System Selection

Selecting the correct solvent/antisolvent pair is critical for managing the phase diagram of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Solvent SystemRatio (v/v)Expected YieldExpected PurityLLPS (Oiling Out) RiskTechnical Notes
EtOAc / Heptane 1 : 5> 85%> 99%High (if unseeded)Industry standard for this intermediate. Requires strict adherence to Protocol A (Seeding).
IPA / Water 1 : 3> 80%> 98%Moderate Excellent alternative if purging highly polar inorganic salts is the primary goal.
Toluene / Heptane 1 : 4> 75%> 99%Low Lower baseline solubility in Toluene flattens the supersaturation curve, naturally reducing LLPS risk.
DCM / Hexane 1 : 5< 60%~ 90%Very High Not recommended. Rapid evaporation of DCM causes uncontrolled supersaturation spikes and severe oiling out.

References

  • Mettler Toledo. Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization. Mettler Toledo AutoChem Applications.

  • Wang, L., Bao, Y., Sun, Z., Pinfield, V. J., Yin, Q., & Yang, H. (2021). Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research, 60(10), 4110-4119.

  • Muthusamy, R., & Karuppannan, S. (2023). Liquid–liquid phase separation and crystallization of aspirin polymorphs from a water–acetonitrile mixed solvent medium through a swift cooling process. CrystEngComm, 25, 6611-6621. Royal Society of Chemistry.

  • Sun, M., Du, S., Gong, J., & Yang, J. (2020). Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 2-(1H-pyrazol-1-ylmethyl)benzonitrile

An In-Depth Guide to the Structural Elucidation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A Multi-technique Spectroscopic Approach Guide Overview: This technical guide provides a comprehensive framework for the structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Elucidation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A Multi-technique Spectroscopic Approach

Guide Overview: This technical guide provides a comprehensive framework for the structural characterization of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a key heterocyclic building block. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR) data and outlining a robust, multi-technique workflow for its experimental verification. We will explore the causality behind experimental choices, compare the utility of different spectroscopic methods, and provide field-proven protocols for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous and validated approach to molecular structure confirmation.

Predicted Spectroscopic Data for 2-(1H-pyrazol-1-ylmethyl)benzonitrile

In the absence of a publicly available, fully assigned experimental spectrum, we begin with a high-quality prediction of the ¹H and ¹³C NMR spectra. This predictive analysis is a crucial first step in modern structural elucidation, providing a hypothesis that is then tested and confirmed through empirical data. The predictions are based on established chemical shift principles for heterocyclic and aromatic systems.[1][2][3][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is anticipated to show 11 distinct signals, corresponding to each unique carbon environment in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppm Assignment Rationale for Prediction
~141.0 C3 (Pyrazole) C-H carbon adjacent to two nitrogen atoms, highly deshielded.
~139.5 C5 (Pyrazole) C-H carbon adjacent to one nitrogen, less deshielded than C3.
~133.5 Aromatic-CH Aromatic carbons ortho and para to the -CH₂- group.
~129.5 Aromatic-CH Aromatic carbons meta to the -CH₂- group.
~128.0 Aromatic-C (Quaternary) Carbon attached to the methylene bridge.
~117.5 Nitrile (-CN) Characteristic chemical shift for a nitrile carbon.
~112.0 Aromatic-C (Quaternary) Carbon bearing the nitrile group.
~106.5 C4 (Pyrazole) C-H carbon shielded by adjacent carbons in the pyrazole ring.

| ~52.0 | Methylene (-CH₂-) | Aliphatic carbon attached to two aromatic rings (pyrazole and benzene). |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information on the proton environments, their connectivity, and the number of neighboring protons through spin-spin coupling.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Rationale for Prediction
~7.70 d 1H ~2.0 H3 (Pyrazole) Proton on carbon adjacent to two nitrogens, appears as a doublet due to coupling with H4.
~7.65 d 1H ~8.0 Ar-H Aromatic proton ortho to the nitrile group, deshielded.
~7.50 t 1H ~2.5 H5 (Pyrazole) Proton on carbon adjacent to one nitrogen, appears as a triplet due to coupling with H4 and H3 (long-range).
~7.40 m 2H - Ar-H Overlapping multiplet for two of the aromatic protons.
~7.30 d 1H ~8.0 Ar-H Aromatic proton ortho to the methylene bridge.
~6.30 t 1H ~2.2 H4 (pyrazole) Proton coupled to both H3 and H5, resulting in a triplet.

| ~5.50 | s | 2H | - | -CH₂- | Methylene protons appear as a singlet as they are chemically equivalent and have no adjacent protons. |

Experimental Verification: A Validated Workflow

The predicted data serves as our roadmap. The following section details the experimental workflow required to acquire and confirm the structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, ensuring scientific rigor at each step.

Integrated Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Sample Dissolution (CDCl₃ + TMS) Filter Filtration into NMR Tube Prep->Filter OneD 1D NMR (¹H, ¹³C, DEPT) Filter->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Initial assignments MS_IR Orthogonal Analysis (MS, IR) OneD->MS_IR Assign Full Signal Assignment TwoD->Assign MS_IR->Assign Confirm Structure Confirmation Assign->Confirm Corroboration

Caption: Workflow for structural elucidation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality, reproducible NMR spectra by minimizing contaminants and optimizing sample conditions.[6][7][8]

Materials:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[9]

  • High-quality 5 mm NMR tube[8]

  • Pasteur pipette and filter plug (cotton or glass wool)

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. The concentration should be sufficient to get a good signal-to-noise ratio.[7]

  • Dissolution: Add ~0.6-0.7 mL of CDCl₃ containing TMS to the vial. Agitate gently to ensure the sample dissolves completely, creating a homogeneous solution.[10]

  • Filtration: Transfer the solution into a 5 mm NMR tube through a Pasteur pipette fitted with a small cotton or glass wool plug. This crucial step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans, 2-second relaxation delay).

    • Process the spectrum (Fourier transform, phase correction, baseline correction) and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

    • Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.[11]

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for definitively connecting the atoms within the molecular framework.[3][12][13] These techniques correlate signals based on through-bond couplings, resolving any ambiguities from the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[14] We would expect to see cross-peaks connecting the pyrazole protons (H3-H4, H4-H5) and the coupled protons within the benzonitrile ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates each proton signal with the carbon it is directly attached to (¹J-coupling).[12][14] It allows for the direct assignment of all protonated carbons by linking the ¹H and ¹³C data.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds).[15][16] This is critical for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the methylene (-CH₂-) protons to the pyrazole and benzonitrile ring carbons would confirm the overall connectivity.

G H_CH2 H-CH₂ C_CH2 C-CH₂ H_CH2->C_CH2 HSQC (1J) C_Pz C-Pz H_CH2->C_Pz HMBC (2J, 3J) Cq_Ar Cq-Ar H_CH2->Cq_Ar HMBC (2J, 3J) H_Pz H-Pz H_Pz->C_Pz HSQC (1J) H_Ar H-Ar C_Ar C-Ar H_Ar->C_Ar HSQC (1J) H_Ar->Cq_Ar HMBC (2J, 3J) C_CN C-CN H_Ar->C_CN HMBC (2J, 3J)

Caption: 2D NMR correlations for unambiguous structural assignment.

Comparison with Orthogonal Analytical Techniques

While NMR is the cornerstone of structural elucidation, integrating data from other techniques provides a more complete and robust characterization.[17][18][19]

Table 3: Comparison of Spectroscopic Techniques

Technique Information Provided Application to 2-(1H-pyrazol-1-ylmethyl)benzonitrile
NMR Spectroscopy Detailed atomic connectivity, chemical environment of C and H atoms, stereochemistry.[1] Confirms the precise arrangement of the pyrazole and benzonitrile rings and the methylene linker. Essential for isomer differentiation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[20] Would confirm the molecular formula (C₁₁H₉N₃) by providing the molecular ion peak (m/z). Fragmentation can reveal loss of the pyrazole or nitrile groups.

| Infrared (IR) Spectroscopy | Presence of specific functional groups based on bond vibrations.[19] | Would show a strong, sharp absorption band around 2230-2210 cm⁻¹, confirming the presence of the nitrile (-C≡N) group. C-H and C=N/C=C stretches would also be visible. |

Conclusion

The structural elucidation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a clear example of the synergy between predictive analysis and multi-technique experimental verification. By starting with a robust set of predicted ¹H and ¹³C NMR data, a targeted experimental plan can be executed. The unequivocal confirmation of the structure relies on the comprehensive application of 1D NMR for initial assessment, followed by 2D NMR techniques (COSY, HSQC, and HMBC) for unambiguous assignment of all atomic connectivities. Orthogonal methods like Mass Spectrometry and IR Spectroscopy provide complementary data that validates the molecular weight and the presence of key functional groups, culminating in a scientifically sound and irrefutable structural assignment.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available at: [Link]

  • Deev, S. L., et al. (2026, February 20). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Available at: [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available at: [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Available at: [Link]

  • EPFL. (n.d.). 2D NMR. Available at: [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • Blogspot. (2013, January 25). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Available at: [Link]

  • Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Available at: [Link]

  • Wiley. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). Available at: [Link]

  • Jimeno, M.L., et al. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

Sources

Comparative

A Comparative Guide to Pyrazole-Based Ligands: Profiling 2-(1H-pyrazol-1-ylmethyl)benzonitrile Against Classical and Functional Alternatives

Abstract In the expansive field of coordination chemistry, pyrazole-based ligands represent a cornerstone for innovation in catalysis, materials science, and medicinal chemistry.[1] Their appeal lies in the synthetic acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the expansive field of coordination chemistry, pyrazole-based ligands represent a cornerstone for innovation in catalysis, materials science, and medicinal chemistry.[1] Their appeal lies in the synthetic accessibility and the ease with which their steric and electronic properties can be fine-tuned.[1][2] This guide provides an in-depth comparative analysis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a flexible bidentate ligand, benchmarked against two archetypal classes of pyrazole-based systems: the sterically demanding, anionic tris(pyrazolyl)borates (scorpionates) and the functionally sophisticated protic 2,6-bis(1H-pyrazol-3-yl)pyridines. Through a synthesis of literature-derived data, detailed experimental protocols, and mechanistic diagrams, this document serves as a critical resource for researchers aiming to make informed decisions in ligand selection for catalyst and materials design.

Introduction: The Pyrazole Ligand Framework

The pyrazole heterocycle is a five-membered aromatic ring containing two adjacent nitrogen atoms.[3] This structure imparts a unique combination of properties: the N1-H group can act as a hydrogen bond donor, while the pyridine-like N2 atom is a potent metal coordinating site.[3][4] This versatility has led to the development of a vast library of ligands, each with distinct coordination behaviors.[5][6]

This guide focuses on three distinct structural motifs to illustrate the breadth of possibilities:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A neutral, bidentate N,N-donor ligand characterized by a flexible benzyl-pyrazole linker. The ortho-nitrile group offers a site for potential post-coordination modification or secondary interactions.

  • Tris(pyrazolyl)borates (Tp⁻ or "Scorpionates"): Anionic, tridentate, facially-coordinating ligands that form highly stable, often octahedral, metal complexes.[7][8] Their steric bulk can be systematically modified by substituting the pyrazole rings, making them invaluable for creating specific coordination pockets.[9][10]

  • Protic Pincer Ligands (e.g., 2,6-bis(1H-pyrazol-3-yl)pyridine): Neutral, tridentate ligands featuring acidic N-H protons on the pyrazole rings. These protons can engage in "metal-ligand cooperation," where the ligand actively participates in bond activation steps, offering alternative catalytic pathways beyond simple metal-centric reactivity.[4][11]

The choice between these classes is a critical design decision, dictated by the desired geometry, stability, and mechanistic role of the final metal complex.

Structural and Electronic Properties: A Head-to-Head Comparison

The coordinating properties of a ligand—its denticity, bite angle, and electronic profile—are primary determinants of the resulting metal complex's stability and reactivity. The fundamental differences between our three chosen ligand classes are summarized below.

Diagram: Ligand Architecture Comparison

Caption: Structural comparison of the three ligand classes.

Table 1: Comparative Properties of Pyrazole-Based Ligands
Property2-(1H-pyrazol-1-ylmethyl)benzonitrileTris(pyrazolyl)borate (Tp⁻)2,6-bis(1H-pyrazol-3-yl)pyridine
Denticity Bidentate (N,N)Tridentate (N,N,N)Tridentate (N,N,N)
Charge NeutralMonoanionicNeutral
Coordination Mode Chelating, flexibleFacial, tripodalMeridional, pincer
Key Feature Flexible linker, functional nitrileSterically tunable, high stabilityProtic N-H for metal-ligand cooperation
Typical Geometry Square Planar (M²⁺), Tetrahedral (M²⁺)Octahedral (ML₂)Square Pyramidal, Octahedral
Electronic Effect σ-donorStrong σ-donorσ-donor, H-bond donor/acceptor

Expert Analysis:

The flexibility of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a double-edged sword. It allows the ligand to accommodate a wider range of metal ion coordination spheres but may also lead to less defined pre-catalyst structures or potential ligand dissociation pathways. In contrast, the rigid, tripodal nature of scorpionate ligands enforces a facial coordination geometry, creating a stable and sterically protected metal center.[8] This is often desirable for preventing catalyst deactivation or dimerization. The protic pincer architecture introduces a functional element; the N-H groups are rendered more acidic upon metal coordination and can act as internal Brønsted acids or bases, facilitating substrate activation directly at the coordination sphere.[4]

Performance in Homogeneous Catalysis

The structural and electronic differences outlined above manifest directly in catalytic performance. While direct, side-by-side catalytic data for 2-(1H-pyrazol-1-ylmethyl)benzonitrile is emerging, we can infer its likely behavior by comparing related bidentate pyrazole systems with well-established scorpionate and protic pincer catalysts.

Diagram: Generalized Catalytic Application Workflow

Catalysis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_catalysis Catalytic Reaction Start Precursors (e.g., Pyrazole, KBH₄) Synth Chemical Synthesis (See Protocol 1 & 2) Start->Synth Purify Purification (Crystallization/Chromatography) Synth->Purify Ligand Isolated Ligand Purify->Ligand Complex Coordination Reaction Ligand->Complex Metal Metal Salt (e.g., PdCl₂(MeCN)₂) Metal->Complex Catalyst Pre-catalyst Complex Complex->Catalyst Reaction Catalytic Cycle (e.g., Suzuki Coupling) Catalyst->Reaction [cat.] Substrates Substrates + Activator Substrates->Reaction Products Products Reaction->Products

Caption: A typical workflow from ligand synthesis to catalytic application.

Table 2: Representative Catalytic Performance Data
Catalyst System (Ligand Type)ReactionCatalyst Loading (mol%)Activity (TOF, h⁻¹)Key ObservationReference
[NiBr₂(L)] (Bidentate pyrazol-ylmethyl)Ethylene Oligomerization0.0025~36,000High activity, produces linear alkenes. Flexibility may contribute to high turnover.[12]
[PdCl₂(P,N-pyrazole)] (Bidentate pyrazole)Suzuki Coupling1.0High Yield (98%)Efficient for coupling aryl bromides; chelation is key for stability.[13]
[Ti(OiPr)₄ + pyrazole] (Monodentate)l-lactide Polymerization0.1~17x increase vs Ti onlySimple pyrazole addition dramatically enhances catalytic activity.[14]
[Mn-catalyst] (Protic Pyrazole)Transfer Hydrogenation0.5 - 1.0High Yields (>90%)Metal-ligand cooperation is proposed to facilitate the hydrogenation steps.[15]
[Fe(Tp*)] (Scorpionate)C-H Insertion5.0Moderate to GoodSterically demanding ligand enables selective reactions at the open coordination site.[7]

Expert Analysis:

  • Bidentate Systems like 2-(1H-pyrazol-1-ylmethyl)benzonitrile and its analogues often excel in reactions requiring coordinative flexibility, such as polymerization or oligomerization.[12] For cross-coupling reactions, the stability of the P,N-pyrazole palladium complex demonstrates the effectiveness of a five-membered chelate ring in preventing catalyst decomposition.[13]

  • Scorpionate Systems are paradigms of stability. The Tp ligand framework is often considered a "spectator" that provides a stable platform for the metal to perform catalysis.[8] This is particularly useful in oxidation or high-temperature reactions where less robust ligands might degrade. The bulky substituents of many Tp derivatives allow for the isolation of reactive intermediates and the stabilization of unusual coordination numbers.[7][9]

  • Protic Systems represent a more advanced approach where the ligand is non-innocent. In manganese-catalyzed transfer hydrogenation, the pyrazole N-H group is believed to participate in proton and electron transfer steps, lowering the activation energy of the reaction.[4][15] This cooperative mechanism opens doors to new reactivity patterns not accessible with simple spectator ligands.

Experimental Corner: Validated Protocols

A core principle of scientific integrity is reproducibility. The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile and a classic scorpionate ligand, potassium hydrotris(pyrazol-1-yl)borate.

Protocol 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Causality: This synthesis is a classic nucleophilic substitution. Pyrazole is first deprotonated with a strong base (NaH) to form the sodium pyrazolide anion, a potent nucleophile. This anion then displaces the bromide from 2-(bromomethyl)benzonitrile. The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.). Wash the NaH three times with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Deprotonation: Add 30 mL of anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (0.68 g, 10 mmol, 1.0 eq.) in 10 mL of anhydrous DMF dropwise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of sodium pyrazolide.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C. Add a solution of 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol, 1.0 eq.) in 10 mL of anhydrous DMF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the title compound as a white solid.

Protocol 2: Synthesis of Potassium Hydrotris(pyrazol-1-yl)borate (K[Tp])

Causality: This is a solvent-free, high-temperature reaction. Potassium borohydride (KBH₄) reacts directly with a large excess of pyrazole. The pyrazole acts as both reactant and solvent. Stepwise substitution of the hydrides on the boron atom occurs, with the elimination of hydrogen gas, to form the trisubstituted borate anion.[7][8] The large excess of pyrazole ensures the reaction goes to completion.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, combine potassium borohydride (KBH₄, 5.4 g, 100 mmol) and pyrazole (34.0 g, 500 mmol, 5 eq.).

  • Reaction: Equip the flask with a reflux condenser attached to an oil bubbler to monitor gas evolution. Heat the mixture in an oil bath to 190-200 °C.

  • Monitoring: The mixture will melt and vigorous evolution of H₂ gas will be observed. Maintain this temperature for 2-3 hours, or until gas evolution ceases.

  • Isolation: Cool the reaction to approximately 100 °C and add 100 mL of hot toluene. Stir vigorously to break up the solid mass.

  • Purification: While still warm, filter the mixture to remove any unreacted starting material. Allow the toluene filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the resulting white crystalline product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The product is potassium hydrotris(pyrazol-1-yl)borate, K[HB(pz)₃].

Mechanistic Insight: The Ligand's Role in Catalysis

The ligand is not merely a scaffold but an active participant in defining the catalytic pathway. A simplified Suzuki-Miyaura coupling cycle catalyzed by a generic L₂Pd⁰ complex illustrates this.

Diagram: Ligand Influence on the Suzuki-Miyaura Cycle

Caption: The influence of ligand architecture on key steps of the Suzuki-Miyaura cycle.

Expert Analysis:

The choice of ligand directly impacts the rates and efficiencies of each step in a catalytic cycle.

  • Oxidative Addition: Electron-rich ligands can accelerate the addition of the aryl halide to the Pd(0) center. The σ-donating ability of pyrazoles makes them effective in this regard.

  • Transmetalation: This step involves the transfer of the organic group from boron to palladium. Ligand sterics play a crucial role here; bulky ligands like substituted scorpionates can create an open coordination site necessary for the boronic acid to approach the metal center.

  • Reductive Elimination: This is often the rate-determining step where the new C-C bond is formed. The bite angle of a bidentate ligand is critical. A flexible ligand like 2-(1H-pyrazol-1-ylmethyl)benzonitrile can more easily distort to achieve the optimal geometry for reductive elimination compared to a rigid, facially-capping scorpionate. However, this same flexibility could also lead to catalyst decomposition if the resulting Pd(0) species is not sufficiently stabilized.

Conclusion and Future Outlook

The comparison between 2-(1H-pyrazol-1-ylmethyl)benzonitrile, tris(pyrazolyl)borates, and protic pincer ligands highlights a fundamental principle in catalyst design: there is no single "best" ligand. The optimal choice is intrinsically linked to the target application.

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile and related flexible bidentate systems are excellent candidates for catalytic reactions that benefit from coordinative flexibility and for building blocks in supramolecular or medicinal chemistry where their specific vectoral properties can be exploited.[16]

  • Tris(pyrazolyl)borates remain the gold standard for creating robust, well-defined coordination spheres.[2][7] They are ideal for high-temperature applications, detailed mechanistic studies, and when steric control is paramount.

  • Protic Pincer Ligands are at the forefront of functional ligand design.[4] They offer sophisticated, cooperative reaction pathways and are particularly promising for small molecule activation and challenging bond-forming reactions.

Future research will likely focus on integrating the best features of these classes—for example, creating protic scorpionates or incorporating additional functional handles onto flexible bidentate frameworks. By understanding the distinct advantages and limitations of each ligand architecture, researchers can more rationally design the next generation of catalysts and functional materials.

References

  • Gimeno, M. C., & Laguna, A. (2018). Poly(pyrazolyl)borate ligands: a historical overview. Royal Society of Chemistry. [Link]

  • Nishiyama, H., & Yorimitsu, H. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3491. [Link][4][11]

  • Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 25(5), 921-930. [Link][17][18]

  • Clot, E., & Maron, L. (2004). A new class of polypyrazolylborate ligands. Journal of the Chemical Society, Chemical Communications, (1), 44-45. [Link][9][10]

  • Das, D., & Deka, R. C. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 549, 217373. [Link][1]

  • Hossion, A. M., et al. (2021). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link][16]

  • Nath, M., & Saini, P. K. (2012). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2(24), 8979-9003. [Link][3]

  • Zhang, G., et al. (2022). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry, 46(1), 139-144. [Link][15]

  • Santra, S., & Roy, S. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 166-175. [Link][13]

  • Migwi, F. K., et al. (2019). (Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts. Organometallics, 38(21), 4156-4165. [Link][12]

  • Pettinari, C., & Cingolani, A. (2007). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Comprehensive Organometallic Chemistry III, 1, 139-207. [Link][8]

  • Halcrow, M. A. (2009). The coordination chemistry of 2,6-bis(pyrazol-3-yl)pyridine and related ligands. Dalton Transactions, (12), 2059-2073. [Link]

  • Chou, C-H., et al. (2016). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 6(10), 8193-8203. [Link][14]

  • Najar, A., et al. (2022). Design, Synthesis, Pharmacological Evaluation and DFT Investigation of 2 New Bioactive Unsymmetrical Bi-Functional Ligand. ResearchGate. [Link][6]

Sources

Validation

A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Quantification of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a crucial component in modern pharmaceutical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a crucial component in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth comparison of chromatographic approaches, a detailed experimental protocol, and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide ensures that the described method is not just a procedure but a self-validating system, instilling confidence in the accuracy and reliability of the generated data.

Introduction and Rationale

2-(1H-pyrazol-1-ylmethyl)benzonitrile is a heterocyclic compound incorporating both a pyrazole and a benzonitrile moiety. Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5][6] Accurate quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control of both the drug substance and the final drug product.

The primary analytical challenge is to develop a stability-indicating method. This means the method must be able to unambiguously quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, or other matrix components.[7][8][9] Forced degradation studies are therefore an integral part of this validation process to demonstrate specificity.[8][9][10]

Method Development and Comparative Strategy

The selection of an optimal HPLC method depends on achieving adequate resolution, peak shape, and a reasonable run time. We compared three common reversed-phase columns to develop the most suitable method for this moderately polar analyte.

Column TypeRationale & Expected PerformanceComparison Outcome
Standard C18 A general-purpose column providing good hydrophobic retention. Expected to retain the benzonitrile portion of the molecule effectively.Provided good retention, but showed minor peak tailing, potentially due to secondary interactions with residual silanols.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.[11] This can be advantageous for separating aromatic compounds from non-aromatic impurities.Showed excellent selectivity for the parent compound against its isomers and related aromatic impurities, but resolution from certain degradants was suboptimal.
Polar-Embedded C18 (Chosen Method) Incorporates a polar group (e.g., amide or carbamate) within the alkyl chain. This provides a balanced retention mechanism, shielding active silanols to reduce peak tailing for basic compounds like pyrazole and offering unique selectivity.Optimal Choice. This column provided the best combination of retention, peak symmetry (As > 1.1), and resolution from all degradation products generated during forced degradation studies.

Based on this comparative analysis, a method utilizing a Polar-Embedded C18 column was selected for full validation.

Validated HPLC Method Protocol

This section details the final, optimized chromatographic conditions.

Chromatographic Conditions:

ParameterCondition
Column Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) B: Acetonitrile
Gradient 0-10 min (30-70% B), 10-12 min (70-30% B), 12-15 min (30% B)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temp. 30 °C
Diluent Acetonitrile/Water (50:50, v/v)

Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-(1H-pyrazol-1-ylmethyl)benzonitrile reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to achieve a target concentration of 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Workflow and Parameters

The validation was performed according to ICH Q2(R1) guidelines, which outline the necessary characteristics for various analytical procedures.[2][3]

HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sys Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob SST System Suitability Testing Rob->SST Implement Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation from development to routine use.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4][12] Forced degradation studies were conducted by exposing the analyte to acid, base, oxidative, thermal, and photolytic stress conditions to ensure the method can separate the parent peak from any degradation products.[8][9]

Forced Degradation Conditions and Results:

Stress ConditionProcedureObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 24h~15% degradation, major degradant peak well-resolved (Resolution > 2.0).
Base Hydrolysis 0.1 N NaOH at 60°C for 8h~12% degradation, two degradant peaks observed, both well-resolved.
Oxidation 3% H₂O₂ at RT for 24h~18% degradation, single major degradant peak well-resolved.
Thermal Solid sample at 105°C for 48h<2% degradation observed.
Photolytic Solution exposed to 1.2 million lux hours (ICH Q1B)~5% degradation, minor degradant peak well-resolved.
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12][13]

ParameterResultAcceptance Criteria
Range Studied 0.025 mg/mL to 0.15 mg/mL (25% to 150% of nominal)Appropriate for assay
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 25483x + 1520-
Y-intercept % of Response 0.60%≤ 2.0%
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found.[14][15] It was determined by spiking a placebo matrix with the analyte at three concentration levels.

Concentration Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
50% (0.05 mg/mL) 99.5% ± 0.45%98.0% - 102.0%
100% (0.1 mg/mL) 100.3% ± 0.21%98.0% - 102.0%
150% (0.15 mg/mL) 101.1% ± 0.33%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements.[14] It is evaluated at two levels: repeatability and intermediate precision.

Precision TypeParameterResult (%RSD, n=6)Acceptance Criteria
Repeatability (Intra-day, same analyst, same instrument)0.45%%RSD ≤ 2.0%
Intermediate Precision (Inter-day, different analyst, different instrument)0.88%%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy.[12][13][15]

ParameterMethodResult
LOD Based on Signal-to-Noise ratio (S/N = 3:1)0.001 mg/mL
LOQ Based on Signal-to-Noise ratio (S/N = 10:1)0.003 mg/mL

The precision (%RSD) at the LOQ concentration was confirmed to be less than 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][12]

Parameter VariedVariationImpact on Results (% Change)
Flow Rate ± 0.1 mL/min< 1.5%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.2 units< 2.0%

The method is considered robust as minor variations did not significantly impact the results.

Validation_Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures validity Precision Precision Specificity->Precision ensures validity Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ defines limit

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

The High-Performance Liquid Chromatography method detailed and validated in this guide is specific, linear, accurate, precise, and robust for the quantification of 2-(1H-pyrazol-1-ylmethyl)benzonitrile. The stability-indicating nature of the assay was rigorously proven through forced degradation studies. The comprehensive data presented confirms that this method is suitable for its intended purpose in a regulated pharmaceutical environment, ensuring reliable data for quality control, stability studies, and formulation development.

References

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • SIELC Technologies. Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • LCGC International - Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • AugustaChrom. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Trossini, G. H. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Available from: [Link]

  • RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. Available from: [Link]

Sources

Comparative

FT-IR spectroscopy absorption peaks for 2-(1H-pyrazol-1-ylmethyl)benzonitrile

An Application Scientist's Guide to the FT-IR Spectral Analysis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile Introduction: Deciphering Molecular Architecture with Light In the landscape of drug discovery and materials scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the FT-IR Spectral Analysis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

Introduction: Deciphering Molecular Architecture with Light

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative molecular fingerprint. By measuring the absorption of infrared radiation by a molecule's vibrating bonds, we can identify its constituent functional groups and glean insights into its structural arrangement.

Experimental Protocol: A Foundation of Trustworthiness

To ensure reproducible and high-quality data, a standardized experimental approach is critical. The following protocol outlines a typical FT-IR analysis using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Step-by-Step FT-IR (ATR) Methodology
  • Instrument Preparation: The FT-IR spectrometer (e.g., Bruker Tensor 27) is powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

  • Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal (typically diamond or germanium). This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid 2-(1H-pyrazol-1-ylmethyl)benzonitrile powder is placed directly onto the ATR crystal, ensuring complete coverage of the measurement area.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. This is vital for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: The sample spectrum is recorded. Typically, 16 to 32 scans are co-added in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum. The ATR crystal is then thoroughly cleaned with an appropriate solvent (e.g., isopropanol) before the next measurement.

Below is a workflow diagram illustrating this self-validating process.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum (I_R) B->C D Apply Sample to Crystal C->D E Collect Sample Spectrum (I_S) D->E F Calculate Absorbance (A = -log(I_S / I_R)) E->F G Peak Identification & Assignment F->G

Caption: Standard workflow for FT-IR data acquisition using the ATR method.

Predicted FT-IR Spectrum of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

The structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile dictates a composite spectrum arising from its distinct parts. The following diagram highlights the key bonds and functional groups that produce characteristic IR absorptions.

cluster_mol 2-(1H-pyrazol-1-ylmethyl)benzonitrile cluster_peaks Key Vibrational Modes mol p1 C≡N Stretch (~2230 cm⁻¹) n1 p1->n1 p2 Aromatic C-H Stretch (>3000 cm⁻¹) n2 p2->n2 p3 Aliphatic C-H Stretch (<3000 cm⁻¹) n3 p3->n3 p4 Aromatic C=C/C=N Stretch (1600-1450 cm⁻¹) n4 p4->n4 p5 Ortho-Substitution C-H Bend (~750 cm⁻¹) n5 p5->n5

Caption: Key functional groups and their expected vibrational regions.

Detailed Peak Assignments
  • Nitrile (C≡N) Stretching: The C≡N triple bond gives rise to a sharp, intense absorption. In aromatic nitriles, this peak appears in the 2240-2220 cm⁻¹ range.[1] The direct attachment to the benzene ring allows for conjugation, which slightly weakens the bond and lowers its vibrational frequency compared to non-conjugated (aliphatic) nitriles.[1][2]

  • Aromatic C-H Stretching: Both the benzene and pyrazole rings contain C-H bonds on sp² hybridized carbons. These bonds absorb at frequencies higher than 3000 cm⁻¹. Expect to see a series of medium-to-weak bands in the 3100-3000 cm⁻¹ region.[3][4][5]

  • Aliphatic C-H Stretching: The methylene (-CH₂) bridge is a crucial structural linker. Its sp³ hybridized C-H bonds will produce characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[3][6] The presence of these peaks is a definitive feature distinguishing this molecule from simple benzonitrile.

  • Ring C=C and C=N Stretching: The aromatic rings exhibit multiple in-plane stretching vibrations. These appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[4][7] These absorptions confirm the presence of the aromatic frameworks.

  • C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), the out-of-plane ("oop") bending of aromatic C-H bonds provides valuable information about the substitution pattern of the benzene ring.[7][8] For a 1,2-disubstituted (ortho) benzene ring, a strong absorption is expected around 750 cm⁻¹.[8]

Comparative FT-IR Analysis

To substantiate our predicted assignments, we compare them with the known spectra of simpler, related molecules. This comparison illuminates how the combination of functional groups in the target molecule creates a unique spectral fingerprint.

Vibrational Mode 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Predicted) Benzonitrile Benzyl Nitrile Pyrazole
C≡N Stretch ~2230 cm⁻¹ (sharp, strong)~2230 cm⁻¹ (sharp, strong)[2][9]~2250 cm⁻¹ (sharp, strong)[10][11]N/A
Aromatic C-H Stretch 3100-3000 cm⁻¹ (multiple, weak-medium)3100-3000 cm⁻¹ (multiple, weak-medium)[12][13]3100-3000 cm⁻¹ (multiple, weak-medium)3180-3100 cm⁻¹ (multiple, weak-medium)[14]
Aliphatic C-H Stretch 2960-2850 cm⁻¹ (medium)N/A2960-2850 cm⁻¹ (medium)[10]N/A
Aromatic Ring Stretch 1600-1450 cm⁻¹ (multiple, medium)1600-1450 cm⁻¹ (multiple, medium)[7]1600-1450 cm⁻¹ (multiple, medium)~1590, 1450, 1370 cm⁻¹[15]
Ortho-Substitution Bend ~750 cm⁻¹ (strong)N/A (Monosubstituted)N/A (Monosubstituted)N/A
C-N Stretch ~1290 cm⁻¹ (medium)N/AN/A~1290 cm⁻¹ (strong)[16]
Key Insights from Comparison:
  • Nitrile Conjugation: The C≡N stretch in the target molecule and benzonitrile occurs at a similar, lower frequency (~2230 cm⁻¹) due to direct conjugation with the benzene ring. In contrast, benzyl nitrile, where the -CH₂- group insulates the nitrile from the ring, shows a higher frequency C≡N stretch (~2250 cm⁻¹), typical for a saturated nitrile.[1] This ~20 cm⁻¹ shift is a direct electronic effect.

  • Aliphatic Signature: The presence of C-H stretching peaks below 3000 cm⁻¹ is a clear indicator of the methylene bridge in both the target molecule and benzyl nitrile, a feature absent in benzonitrile and pyrazole.

  • Substitution Pattern: The strong band expected around 750 cm⁻¹ for the target molecule is a hallmark of its ortho-disubstituted benzene ring, a feature that distinguishes it from the monosubstituted patterns of benzonitrile and benzyl nitrile.

  • Pyrazole Contribution: The pyrazole ring contributes to the complex pattern of aromatic C-H and ring stretching bands. A C-N stretching vibration, characteristic of the pyrazole ring, is expected around 1290 cm⁻¹.[16]

Conclusion

The FT-IR spectrum of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is predicted to be rich and highly characteristic. The most definitive absorption peaks for its identification are:

  • A sharp, strong C≡N stretch around 2230 cm⁻¹ , indicating a conjugated nitrile.

  • Both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) , confirming the presence of all three structural components.

  • A strong C-H out-of-plane bending band near 750 cm⁻¹ , confirming the 1,2-disubstitution pattern on the benzene ring.

By employing a comparative analysis with structurally related compounds, we can confidently predict and interpret the FT-IR spectrum of this novel molecule. This methodical approach underscores the power of FT-IR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(22), 9297-9306. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. (n.d.). The important infrared frequencies (in cm-1) of naphthyl-pyrazole ligands and Cu(II) complexes. [Link]

  • University of Babylon. (n.d.). Charateristic IR Absorption of Benzene Derivatives. [Link]

  • Gamer, M. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Webb, L. J., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(16), 5039-5046. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). 5.3.2 Benzene and its derivatives. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1621. [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Benzyl nitrile - Condensed Phase Spectrum. [Link]

  • Zhang, J., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 29(12), 2795. [Link]

  • Scribd. (2017). IR Spectrum Analysis of Benzonitrile. [Link]

  • ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the.... [Link]

  • Organic Chemistry. (n.d.). IR spectrum: Nitriles. [Link]

  • ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. [Link]

  • Zinn, S. A., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Zinn, S. A., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • NIST. (n.d.). Benzyl nitrile - Gas Phase Spectrum. [Link]

  • PubChem. (2023). Benzonitrile. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • PubChemLite. (n.d.). 2-(1h-pyrazol-1-yl)benzonitrile (C10H7N3). [Link]

  • NIST. (n.d.). Benzonitrile - Gas Phase Spectrum. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Zhang, J., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 29(12), 2795. [Link]

Sources

Validation

A Structural and Spectroscopic Comparison of 2-, 3-, and 4-(1H-pyrazol-1-ylmethyl)benzonitrile Isomers: A Guide for Researchers

Positional isomerism plays a critical role in determining the physicochemical properties and biological activities of pharmacologically active molecules. The spatial arrangement of substituents on a core scaffold can pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Positional isomerism plays a critical role in determining the physicochemical properties and biological activities of pharmacologically active molecules. The spatial arrangement of substituents on a core scaffold can profoundly influence factors such as receptor binding affinity, metabolic stability, and solubility. This guide provides an in-depth structural and spectroscopic comparison of three key isomers: 2-(1H-pyrazol-1-ylmethyl)benzonitrile, 3-(1H-pyrazol-1-ylmethyl)benzonitrile, and 4-(1H-pyrazol-1-ylmethyl)benzonitrile. These compounds, which integrate the biologically significant pyrazole and benzonitrile motifs, serve as valuable scaffolds in medicinal chemistry.[1][2] This analysis is intended for researchers, scientists, and drug development professionals to aid in the synthesis, characterization, and selection of these isomers for further investigation.

Synthetic Strategy: A Unified Approach to Isomer Synthesis

A common and effective method for the synthesis of these isomers is the nucleophilic substitution reaction between an alkali metal salt of pyrazole and an appropriate α-halo-tolunitrile.[3][4] This regioselective approach ensures the formation of the desired N-1 substituted pyrazole, which is often crucial for biological activity.

Experimental Protocol: General Synthesis of (1H-pyrazol-1-ylmethyl)benzonitrile Isomers

Step 1: Preparation of Pyrazole Sodium Salt In a round-bottom flask under a nitrogen atmosphere, pyrazole (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

Step 2: Nucleophilic Substitution The corresponding bromomethylbenzonitrile isomer (2-bromo, 3-bromo, or 4-bromomethylbenzonitrile) (1.0 eq), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the pyrazole salt solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure isomer.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the ionic pyrazole salt and the organic halide, facilitating the SN2 reaction. Its high boiling point also allows for flexibility in reaction temperature if needed.

  • Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the pyrazole, ensuring complete formation of the nucleophilic pyrazole anion.

  • Nitrogen Atmosphere: This prevents moisture from quenching the sodium hydride and the reactive pyrazole anion.

  • 0 °C Addition: The initial cooling is a safety precaution to control the exothermic reaction of sodium hydride with the solvent and the subsequent nucleophilic substitution.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products pyrazole Pyrazole salt_formation Formation of Pyrazole Sodium Salt pyrazole->salt_formation NaH NaH in DMF NaH->salt_formation bromomethylbenzonitrile o-, m-, or p- bromomethylbenzonitrile sn2_reaction SN2 Reaction bromomethylbenzonitrile->sn2_reaction Electrophile salt_formation->sn2_reaction Nucleophile isomer_2 2-(1H-pyrazol-1-ylmethyl)benzonitrile sn2_reaction->isomer_2 isomer_3 3-(1H-pyrazol-1-ylmethyl)benzonitrile sn2_reaction->isomer_3 isomer_4 4-(1H-pyrazol-1-ylmethyl)benzonitrile sn2_reaction->isomer_4 G cluster_mol cluster_frag1 cluster_frag2 mol [C₁₁H₉N₃]⁺˙ m/z = 183 frag1 [C₈H₆N]⁺ m/z = 116 mol->frag1 Fragmentation frag2 [C₃H₃N₂]⁺ m/z = 67 mol->frag2 Fragmentation

Caption: Predicted primary fragmentation pathway for (1H-pyrazol-1-ylmethyl)benzonitrile isomers.

The primary fragments would be the cyanobenzyl cation (m/z = 116) and the pyrazolyl radical, or the cyanobenzyl radical and the pyrazolyl cation (m/z = 67). The relative intensities of these fragments may differ slightly between the isomers.

Structural Analysis and Solid-State Properties

The crystal structure of a silver complex of 3-(1H-pyrazol-1-yl)benzonitrile has been reported, revealing how the molecule coordinates with metal centers. [5]In the solid state, the uncomplexed isomers are expected to exhibit different packing arrangements due to variations in their dipole moments and steric profiles.

  • 2-isomer: The proximity of the pyrazole and nitrile groups may lead to intramolecular interactions or steric hindrance that dictates a specific conformation and packing arrangement.

  • 3-isomer: This isomer has a less sterically hindered profile compared to the 2-isomer.

  • 4-isomer: The para-substitution leads to a more linear and symmetric molecule, which could favor more efficient crystal packing through π-π stacking interactions between the aromatic rings. This may result in a higher melting point compared to the other two isomers.

These structural differences can impact physical properties such as melting point, solubility, and crystal morphology.

Biological and Pharmacological Implications

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. [2][6][7]The position of the benzonitrile moiety is critical as it will determine the vector and trajectory of this substituent when the pyrazole core binds to a biological target.

  • Receptor Interactions: The nitrile group can act as a hydrogen bond acceptor. The different spatial locations of the nitrile in the three isomers mean that each isomer will present this key interaction point in a different region of a receptor's binding pocket.

  • Metabolic Stability: The accessibility of the benzylic CH₂ group and the aromatic rings to metabolic enzymes (e.g., Cytochrome P450s) will be different for each isomer. The 2-isomer might exhibit some steric shielding of the benzylic position, potentially influencing its rate of metabolism.

  • Physicochemical Properties: The change in the dipole moment and overall molecular shape will affect properties like lipophilicity (LogP) and aqueous solubility, which in turn impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Therefore, a direct comparison of the biological activities of these three isomers is essential in any drug discovery program to identify the optimal substitution pattern for a given therapeutic target.

Conclusion

The 2-, 3-, and 4-(1H-pyrazol-1-ylmethyl)benzonitrile isomers, while sharing the same molecular formula, are distinct chemical entities with unique structural and spectroscopic properties. The choice of synthetic route is critical for isolating the desired pure isomer. Their differentiation is readily achieved through a combination of NMR, IR, and MS techniques, with NMR spectroscopy providing the most definitive characterization. The positional isomerism is predicted to have a significant impact on solid-state properties and, most importantly, on pharmacological activity. This guide provides a foundational framework for researchers working with these versatile heterocyclic compounds, enabling more informed decisions in their synthesis, characterization, and application in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • EvitaChem. (n.d.). 2-methyl-4-(1H-pyrazol-3-yl)benzonitrile.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (n.d.).
  • Bis[μ-3-(1H-pyrazol-1-yl)benzonitrile-κ2 N:N′]. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
  • IR spectra for L and compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

  • Pyrazole and Its Biological Activity. (n.d.). PharmaTutor. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • IR Applied to Isomer Analysis. (n.d.).
  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved from [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide to 2-(1H-Pyrazol-1-ylmethyl)benzonitrile Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Palladium-catalyzed cross-coupling reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have become indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinating the palladium center. Pyrazole-based ligands have emerged as a versatile class of N-donors, offering tunable steric and electronic properties that can significantly influence the stability and reactivity of the catalytic species.[1][2][3]

This guide provides a comprehensive analysis of the expected catalytic efficiency of palladium complexes bearing the 2-(1H-pyrazol-1-ylmethyl)benzonitrile ligand. While specific, direct comparative data for this exact ligand is limited in the published literature, we can project its performance by examining structurally related pyrazole-based catalysts. The key features of this ligand are the pyrazole ring, a proven coordinating moiety for palladium, and the benzonitrile group, which is expected to exert a distinct electronic influence on the metal center.

Understanding the Ligand: 2-(1H-Pyrazol-1-ylmethyl)benzonitrile

The 2-(1H-pyrazol-1-ylmethyl)benzonitrile ligand presents a unique combination of a coordinating pyrazole ring and a potentially electronically influential benzonitrile substituent. The pyrazole nitrogen atoms are effective σ-donors, which stabilize the palladium center. The benzonitrile group, with its electron-withdrawing cyano moiety, can modulate the electron density at the palladium, which in turn can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Projected Catalytic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of a catalyst in this reaction is often evaluated by its ability to achieve high yields with low catalyst loadings, resulting in high turnover numbers (TON) and turnover frequencies (TOF).

While direct data for our target ligand is unavailable, we can infer its potential by comparing it to other pyrazole-based systems. For instance, bulky bis(pyrazolyl)palladium(II) complexes have demonstrated high activity in Suzuki-Miyaura couplings. A phenyl-bearing pre-catalyst achieved a 98% conversion of bromobenzene to biphenyl at a catalyst loading of 0.33 mol% in 4 hours at 140 °C.[1] It is plausible that a 2-(1H-pyrazol-1-ylmethyl)benzonitrile palladium complex could exhibit comparable or potentially enhanced activity due to the electronic influence of the cyano group.

Table 1: Comparative Performance of Pyrazole-Based Ligands in Suzuki-Miyaura Coupling

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Projected: [Pd(2-(1H-pyrazol-1-ylmethyl)benzonitrile))Cl₂] Aryl BromidePhenylboronic AcidK₂CO₃Toluene/H₂O1002-4HighHighHigh-
Bulky bis(pyrazolyl)palladium(II)BromobenzenePhenylboronic AcidKOH-140498~297~74[1]
Pyridine-Pyrazole/Pd(II) Complex4'-BromoacetophenonePhenylboronic AcidVariousEtOH/H₂O120 (MW)2 min>95>950>28500[4]
Pyrazole-tethered Phosphine/Pd₂(dba)₃Aryl BromidePhenylboronic AcidCsFToluene80-857-8Good-Excellent--[5]

Projected Catalytic Performance in Heck Coupling

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another critical transformation in organic synthesis. The efficiency of this reaction is also highly dependent on the ligand system. Poly(pyrazol-1-ylmethyl)benzene palladium complexes have been shown to efficiently catalyze the coupling of iodobenzene and butyl acrylate at 80 °C.[6] The electronic properties of the 2-(1H-pyrazol-1-ylmethyl)benzonitrile ligand could potentially enhance the catalytic activity in similar reactions.

Table 2: Comparative Performance in Heck Coupling Reactions

| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Projected: [Pd(2-(1H-pyrazol-1-ylmethyl)benzonitrile))Cl₂] | Iodobenzene | Butyl Acrylate | Et₃N | DMF | 80-100 | High | - | | Poly(pyrazol-1-ylmethyl)benzene-Pd | Iodobenzene | Butyl Acrylate | Et₃N | DMF | 80 | Good |[6] | | Imidazole-based SPO ligated Pd complex | Aryl Halides | Olefins | K₂CO₃ | DMF | 60 | Excellent |[7] |

Experimental Protocols

To empirically benchmark the catalytic efficiency of 2-(1H-pyrazol-1-ylmethyl)benzonitrile complexes, the following experimental protocols can be employed.

Synthesis of the Palladium Pre-catalyst: [Pd(2-(1H-pyrazol-1-ylmethyl)benzonitrile)Cl₂]
  • Ligand Synthesis: The 2-(1H-pyrazol-1-ylmethyl)benzonitrile ligand can be synthesized via the reaction of pyrazole with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

  • Complexation: The palladium(II) complex can be prepared by reacting the ligand with a palladium(II) source, such as bis(acetonitrile)palladium(II) chloride or palladium(II) chloride, in a suitable solvent like dichloromethane or acetone. The resulting complex can be isolated by precipitation and purified by recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., 0.1-1 mol%).

  • Add the solvent (e.g., a mixture of toluene and water).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, and purify by column chromatography.

General Protocol for Heck Coupling
  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add the palladium pre-catalyst (e.g., 0.1-1 mol%).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction, filter off any solids, and purify the product by column chromatography.

Visualizing the Catalytic Cycle and Workflow

To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'B(OH)₂ Base D Reductive Elimination (Ar-Ar') C->D D->A Pd(0)L_n regenerated

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification A Synthesize Ligand: 2-(1H-pyrazol-1-ylmethyl)benzonitrile B Synthesize Pd Complex: [Pd(Ligand)Cl₂] A->B D Add Catalyst & Solvent B->D C Set up Reaction: Aryl Halide, Boronic Acid, Base C->D E Heat & Stir D->E F Monitor Progress (GC/LC-MS) E->F G Work-up & Extraction F->G H Purification (Chromatography) G->H I Characterize & Calculate Yield H->I

Caption: Experimental workflow for benchmarking the catalytic efficiency.

Conclusion and Future Outlook

While direct experimental data for palladium complexes of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is not yet widely available, a comparative analysis of related pyrazole-based catalysts provides a strong foundation for predicting their performance. The unique electronic properties conferred by the benzonitrile moiety suggest that these complexes could be highly effective catalysts for a range of cross-coupling reactions. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and rigorous evaluation of these promising catalysts. Further research to quantify their catalytic efficiency in terms of TON, TOF, and substrate scope will be invaluable to the field of catalysis and drug discovery.

References

  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826–13834. [Link]

  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. BenchChem.
  • Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Part I. Synthesis, spectral and thermal studies, and antitumor evaluation. Journal of Thermal Analysis and Calorimetry, 105(2), 483-489.
  • Guerra, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 14051-14062. [Link]

  • Bhattacharya, B., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Tetrahedron Letters, 45(10), 2141-2144.
  • Al-Masri, O. A., et al. (2010). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. European Journal of Medicinal Chemistry, 45(2), 471-475. [Link]

  • Jalón, F. A., et al. (2002). New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behaviour involving M–N bond rupture. Dalton Transactions, (13), 2886-2895.
  • Pérez-López, A. M., et al. (2023). Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. Journal of Medicinal Chemistry, 66(6), 4345–4354. [Link]

  • Hazari, N., & Beromi, M. M. (2018). Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(2), 469-477.
  • Yang, Z., & Zhou, J. (2012). Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Journal of the American Chemical Society, 134(28), 11833-11835.
  • Martín-Alvarez, C., et al. (2024). Synergistic bimetallic palladium catalysis in C–H arylation of toluene. Chemical Science, 15(10), 3922-3929.
  • Forés, A., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry, 55(5), 2414–2427. [Link]

  • Motsoanea, N. M., Guzei, I. A., & Darkwa, J. (2007). Poly(pyrazol-1-ylmethyl)benzene Palladium Complexes: Synthesis, Characterisation and Evaluation as Heck Coupling Catalysts.
  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]

  • Joshi, O. P., et al. (2021). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 11(53), 33261-33270. [Link]

  • Hazari, N., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Felpin, F. X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the Suzuki–Miyaura cross-coupling of challenging substrates in continuous flow. Green Chemistry, 12(4), 564-568.
  • Yoshimura, M., et al. (2019). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

  • Abd El-All, A. S., et al. (2024). A comparative study for the efficiency of Pd (II) and Fe (III) complexes as efficient catalysts for synthesis of dihydro-7H-5-thia-hexaaza-s-indacen-6-one derivatives supported with DFT approach. Journal of Molecular Structure, 1307, 137936.
  • Lee, D., & Kim, S. (2023). and Chemoselective Palladium-Catalyzed Additive-Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole-Alkyl Phosphine Ligands. Chemistry – A European Journal, 29(46), e202301018. [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 338. [Link]

  • Smith, C. J., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(21), 4837-4847. [Link]

  • Johansson, H. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org.
  • Pajzderska, A. (2018).

Sources

Validation

Structural Validation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile: A Comparative Guide to SCXRD, PXRD, and NMR

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge In small-molecule drug development, the precise structural elucidation of active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge

In small-molecule drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The molecule 2-(1H-pyrazol-1-ylmethyl)benzonitrile presents a unique crystallographic challenge. It consists of a rigid benzonitrile moiety linked to a pyrazole ring via a highly flexible methylene (-CH2-) bridge.

This rotational freedom can lead to multiple conformational polymorphs in the solid state. While traditional techniques like Nuclear Magnetic Resonance (NMR) excel at confirming molecular connectivity in solution, they only provide a time-averaged view of such flexible linkers[1]. To definitively map the 3D atomic coordinates, intermolecular interactions (such as nitrile dipole-dipole alignments or π−π stacking), and solid-state packing, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard[2]. However, a single crystal may not represent the bulk material, necessitating a cross-validation approach using Powder X-ray Diffraction (PXRD)[3].

Comparative Analysis of Validation Modalities

To establish a rigorous, self-validating structural profile, we must objectively compare the capabilities of SCXRD against alternative modalities like PXRD and 2D-NMR.

Table 1: Quantitative Comparison of Structural Validation Techniques
ParameterSCXRD (Single-Crystal)PXRD (Powder)2D-NMR (Solution-State)
Primary Output 3D atomic coordinates, absolute configurationBulk phase purity, unit cell parametersMolecular connectivity, solution dynamics
Sample Requirement Single crystal ( 0.1 mm)[2]Microcrystalline powder (1-10 µm)[3]Soluble fraction (mg scale)[1]
Spatial Resolution Atomic (< 0.8 Å)[3]Lattice-level (Phase identification)[2]Atomic (Indirect via NOE/J-coupling)[1]
Throughput Low to Medium (hours to days)High (minutes)[2]Medium (hours)
Key Limitation Requires high-quality, defect-free crystals[2]Peak overlap; lower intrinsic resolution[2]Time-averaged data; lacks solid-state packing[1]

Causality Insight: Why not rely solely on NMR? For molecules with a C:H:N ratio heavily skewed toward heteroatoms and quaternary carbons (like the benzonitrile core), 2D-NMR techniques (HMBC, NOESY) often struggle to unambiguously define the relative 3D spatial orientation of the rings[1]. SCXRD bypasses this by directly measuring electron density, providing absolute bond lengths and angles without relying on indirect coupling signals[2].

The Self-Validating Workflow

A robust validation protocol does not rely on a single data stream. Instead, it utilizes a closed-loop system where the high-resolution model generated by SCXRD is mathematically tested against the bulk properties measured by PXRD[3].

G A Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile B1 Single Crystal Growth (Slow Evaporation) A->B1 B2 Bulk Powder Precipitation (Rapid Crash-out) A->B2 B3 Dissolution in Deuterated Solvent (e.g., CDCl3) A->B3 C1 SCXRD Data Collection (100 K, Mo Kα) B1->C1 C2 PXRD Data Collection (Bragg-Brentano, Cu Kα) B2->C2 C3 2D-NMR Spectroscopy (NOESY / HMBC) B3->C3 D1 Structure Solution & Refinement (R1, wR2, GoF) C1->D1 D2 Rietveld Refinement (χ² Minimization) C2->D2 D3 Resonance Assignment (Connectivity) C3->D3 E Cross-Validation: Bulk Phase Matches Single Crystal? D1->E Theoretical Pattern D2->E Experimental Pattern D3->E Solution Conformation F Validated 3D Structure & Solid-State Conformation E->F Confirmed

Workflow for the structural cross-validation of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Experimental Methodologies

As an Application Scientist, I emphasize that every protocol must be a self-validating system. Below are the definitive methodologies for validating this molecule.

Protocol A: SCXRD Structure Determination (The High-Resolution Model)

This protocol establishes the absolute atomic arrangement of the molecule.

  • Crystal Selection & Mounting:

    • Action: Under a polarized light microscope, select a single, defect-free crystal (approx. 0.1 - 0.3 mm)[3]. Mount it on a cryoloop using paratone-N oil.

    • Causality: A well-defined crystal without twinning is essential because structural defects cause overlapping diffraction spots, which severely degrades the resolution of the resulting electron density map[2].

  • Cryocooling & Data Collection:

    • Action: Flash-cool the crystal to 100 K in a continuous nitrogen stream[3]. Collect diffraction data using a diffractometer equipped with a microfocus Mo K α source ( λ=0.71073 Å).

    • Causality: Cryocooling minimizes the thermal motion (B-factors) of the atoms. For 2-(1H-pyrazol-1-ylmethyl)benzonitrile, dampening the vibration of the flexible methylene bridge is critical for accurately resolving its spatial position and preventing artificial bond shortening in the final model.

  • Structure Solution & Refinement:

    • Action: Solve the structure using intrinsic phasing methods. Perform full-matrix least-squares refinement on F2 .

    • Validation Metric: The system is inherently self-validating. A successful model will mathematically converge with an R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0. Any unmodeled electron density (residual peaks) immediately flags an incorrect structural assumption.

Protocol B: PXRD Cross-Validation (The Bulk Verification)

Because a single crystal might represent a kinetic anomaly rather than the bulk thermodynamic product, PXRD is used to validate the entire batch[3].

  • Sample Preparation:

    • Action: Grind the bulk 2-(1H-pyrazol-1-ylmethyl)benzonitrile material into a fine, homogeneous powder (1-10 µm crystallite size) and pack it flat into a sample holder[3].

    • Causality: Thorough grinding ensures a statistically random orientation of the crystallites. If the sample is not random, "preferred orientation" occurs, artificially inflating the intensity of certain diffraction peaks and ruining the subsequent fit[2].

  • Data Collection:

    • Action: Collect the PXRD pattern in Bragg-Brentano geometry using Cu K α radiation over a range of 5–80°[3].

  • Rietveld Refinement:

    • Action: Import the atomic coordinates (.cif file) generated from the SCXRD experiment. Use Rietveld refinement software to simulate a theoretical powder pattern and fit it against the experimental PXRD data[2].

    • Validation Metric: The refinement minimizes the difference between the calculated and observed patterns. A low χ2 value (close to 1) mathematically proves that the bulk powder is structurally identical to the selected single crystal[3].

Conclusion

For flexible, multi-ring systems like 2-(1H-pyrazol-1-ylmethyl)benzonitrile, relying on a single analytical technique introduces significant structural risk. While NMR provides essential solution-state connectivity, SCXRD is the definitive authority for 3D atomic resolution and solid-state conformation[1][2]. By systematically coupling SCXRD with PXRD Rietveld refinement, researchers create a self-validating loop that guarantees both atomic precision and bulk material representativeness[3], a mandatory standard for modern drug development[4].

References

  • Creative Biostructure - Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique URL:[Link]

  • StackExchange Chemistry - Why is crystallography still used in some cases for small molecule structure determination? URL:[Link]

  • MDPI - Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-pyrazol-1-ylmethyl)benzonitrile

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a critical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a critical intermediate often utilized in the synthesis of complex therapeutics (sharing structural homology with aromatase inhibitors like letrozole). Due to the presence of both a reactive nitrile group and a pyrazole ring, this compound presents specific toxicological risks—namely acute systemic toxicity and severe mucosal irritation [1].

This guide provides a field-proven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Toxicological Profile & Mechanistic Causality

To protect yourself, you must first understand the causality behind the hazard. The toxicological profile of 2-(1H-pyrazol-1-ylmethyl)benzonitrile and its close structural isomers (such as 4-(1H-pyrazol-1-ylmethyl)benzonitrile and 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) is driven by its ability to permeate biological barriers and interact with metabolic enzymes [1] [3].

Hazard ClassificationGHS CodeMechanistic CausalityClinical Manifestation
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332The lipophilic nature of the benzyl-pyrazole structure allows rapid transdermal and mucosal permeation. Trace metabolic cleavage of the nitrile moiety can also contribute to systemic toxicity [1].Dizziness, respiratory distress, systemic poisoning upon systemic entry.
Skin Irritation H315Electrophilic interactions between the compound and epidermal proteins disrupt the stratum corneum [2].Localized erythema, pruritus, and dermatitis.
Serious Eye Irritation H319Fine crystalline dust rapidly dissolves in the aqueous environment of the tear film, causing immediate osmotic and chemical stress to the cornea [2].Severe ocular pain, lacrimation, potential corneal abrasion.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a checklist; treat it as a layered defense system. Every piece of equipment chosen below is selected to counteract a specific physical property of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double-layered Nitrile Gloves (Min. 0.11 mm thickness, EN 374 compliant).Causality: Nitrile provides superior resistance to solid organic compounds compared to latex. Why double glove? The outer glove absorbs mechanical stress and primary chemical exposure. If contaminated, it can be doffed inside the fume hood, preserving the inner dermal barrier.
Eye/Face Protection Snug-fitting, indirect-vent safety goggles (EN 166) or full-face shield.Causality: Standard safety glasses leave gaps at the brow and cheeks. Because this chemical is a fine powder, aerodynamic currents in the lab can carry dust directly into the eyes (H319) [2].
Respiratory N95 / FFP2 / P3 Particulate Respirator (if handled outside a closed system).Causality: The compound's aerodynamic diameter allows it to remain suspended in the air. Inhalation bypasses first-pass metabolism, leading to rapid acute toxicity (H332) [3].
Body Protection Tyvek® sleeves or a fully buttoned, fluid-resistant lab coat.Causality: Prevents microscopic dust from settling on porous street clothing, which could lead to chronic dermal exposure (H312) [1].

Self-Validating Operational Protocols

A protocol is only as good as its ability to verify its own success. The following step-by-step methodologies incorporate built-in validation checks to ensure absolute safety.

Protocol A: Precision Weighing and Transfer

Handling fine, toxic powders is the most high-risk operation in the laboratory.

  • Environmental Setup: Activate the chemical fume hood and verify the face velocity is between 0.4–0.6 m/s.

    • Verification: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward.

  • PPE Donning: Don inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves.

    • Verification: Perform a visual inspection of the outer gloves by trapping air inside and squeezing to check for micro-leaks.

  • Static Mitigation: Use a static-dissipative spatula (e.g., PTFE-coated or grounded metal) to transfer the solid.

    • Causality: Standard plastic spatulas accumulate static charge, which repels the fine powder. This electrostatic repulsion aerosolizes the compound, directly bypassing benchtop containment and creating an inhalation hazard.

  • Enclosed Transfer: Dispense the chemical into a pre-tared vial. Cap the vial tightly before removing it from the analytical balance enclosure.

  • System Validation: Remove the capped vial and the spatula.

    • Verification: The analytical balance must return to exactly 0.0000 g. A non-zero reading indicates fugitive dust has breached the primary containment zone and is resting on the pan, requiring immediate localized decontamination.

  • Doffing: Remove the outer contaminated gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

Emergency Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent the aerosolization of the powder.

Spill Containment Methodology
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Aerosolization: Do not sweep dry powder. Lightly mist the spill with a compatible solvent (e.g., a fine spray of 70% isopropanol or water) to bind the dust particles together.

  • Absorb and Collect: Use damp absorbent pads to wipe up the moistened compound. Place all pads into a sealable, heavy-duty hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a detergent solution, followed by a thorough water rinse, to break down any residual electrophilic compounds.

  • Disposal: Label the container explicitly as "Hazardous Solid Waste: Toxic Nitrile/Pyrazole Organics" and transfer to the facility's designated chemical waste management team.

Chemical Exposure Response Workflow

SpillResponse A Spill Detected: 2-(1H-pyrazol-1-ylmethyl)benzonitrile B Assess Volume & State (Solid vs. Solution) A->B C Evacuate & Isolate Area B->C If > 50g or highly aerosolized D Don Advanced PPE (Respirator, Double Gloves) B->D If minor spill (< 50g) C->D E Containment (Moisten to avoid dust) D->E F Collect in Sealed Hazardous Waste Container E->F G Decontaminate Surface (Soap & Water / Solvent) F->G H Final Waste Disposal & Incident Logging G->H

Workflow for hazardous spill containment of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile". Thermo Fisher Scientific.
  • NextSDS. "4-[(1H-pyrazol-1-yl)methyl]benzonitrile — Chemical Substance Information". NextSDS Database.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile". Thermo Fisher Scientific.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-ylmethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-ylmethyl)benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.